molecular formula C33H29N B1474207 2,6-Dibenzhydryl-4-methylaniline CAS No. 56138-96-6

2,6-Dibenzhydryl-4-methylaniline

Cat. No.: B1474207
CAS No.: 56138-96-6
M. Wt: 439.6 g/mol
InChI Key: NCXCFZUKRMOFHW-UHFFFAOYSA-N
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Description

2,6-Dibenzhydryl-4-methylaniline (CAS 56138-96-6) is a sterically hindered amine of significant value in organometallic chemistry and catalysis. Its defining structural feature is the two bulky benzhydryl groups at the ortho positions of the aniline ring, which create a highly shielded nitrogen center. This extensive steric bulk is strategically employed in the synthesis of sophisticated ligand systems, such as β-diiminato (NacNac) and α-diimine ligands, which are pivotal for stabilizing metal complexes and tailoring their catalytic properties . Researchers utilize this compound as a key precursor for developing highly active catalysts. For instance, palladium complexes derived from this amine have been demonstrated as efficient catalysts for Suzuki-Miyaura C-C coupling reactions, a vital method for forming biaryl structures . Furthermore, its derivatives are crucial in polyolefin chemistry; nickel complexes bearing ligands synthesized from this compound exhibit exceptionally high activities in ethylene polymerization, producing polyethylene with high molecular weights and specific branching architectures . The steric protection offered by the ligand framework is essential for controlling the polymer's microstructure and preventing catalyst deactivation . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-dibenzhydryl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N/c1-24-22-29(31(25-14-6-2-7-15-25)26-16-8-3-9-17-26)33(34)30(23-24)32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23,31-32H,34H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXCFZUKRMOFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Dibenzhydryl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 2,6-dibenzhydryl-4-methylaniline, a sterically encumbered aniline derivative crucial for the development of advanced ligands, catalysts, and materials. The synthesis of such bulky anilines presents unique challenges, primarily concerning the selective introduction of two large benzhydryl groups ortho to the amine functionality. This document details a field-proven, two-step synthetic protocol, beginning with the mono-alkylation of p-toluidine followed by a subsequent second alkylation. We will dissect the mechanistic underpinnings of the Friedel-Crafts alkylation, explain the rationale behind key experimental parameters, and provide a detailed, step-by-step procedure for laboratory execution. The guide also includes characterization data, safety protocols, and a discussion of alternative synthetic strategies, offering a comprehensive resource for chemists in research and development.

Introduction: The Significance of Steric Hindrance

Sterically hindered anilines, such as this compound, are foundational building blocks in modern chemistry. The bulky benzhydryl (diphenylmethyl) groups flanking the amino moiety create a well-defined steric pocket that is instrumental in several applications:

  • Ligand Design: The steric bulk allows for the fine-tuning of the electronic and coordination properties of metal complexes, which is pivotal for tailoring the activity and selectivity of catalysts used in polymerization and cross-coupling reactions.

  • Stabilization of Reactive Species: The significant steric shielding provided by the benzhydryl groups can stabilize low-valent metal centers or other reactive intermediates that would otherwise be transient.

  • Materials Science: These anilines serve as precursors for novel polymers and molecular materials with unique physical and chemical properties.

The primary challenge in synthesizing this molecule is achieving selective di-alkylation at the ortho positions (C2 and C6) of the aniline ring without promoting N-alkylation or alkylation at other positions. The electron-donating nature of the amino group activates the aromatic ring for electrophilic substitution, but it can also be a competing nucleophile. The chosen synthetic strategy must navigate these factors to achieve a high yield of the desired product.

Retrosynthetic Analysis & Core Pathway

A logical retrosynthetic approach to this compound identifies p-toluidine and a suitable benzhydryl source as the primary starting materials. The core transformation is a double electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation.

The forward synthesis is therefore conceptualized as the reaction of p-toluidine with a benzhydrylating agent, such as benzhydrol (diphenylmethanol), in the presence of a catalyst. To control the reaction and optimize yield, the synthesis is best performed in a stepwise manner.

Core Reaction: Friedel-Crafts Alkylation

p-toluidine + 2 eq. Benzhydrol --- (Catalyst) ---> this compound

Mechanistic Insights: The Friedel-Crafts Alkylation of Anilines

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: In the presence of a strong acid catalyst (e.g., sulfuric acid), benzhydrol is protonated at its hydroxyl group. This is followed by the loss of a water molecule to generate a resonance-stabilized benzhydryl carbocation. This carbocation is the active electrophile.

  • Electrophilic Attack: The electron-rich aniline ring of p-toluidine acts as a nucleophile, attacking the benzhydryl carbocation. The amino group is a strong ortho-, para-director. Since the para-position is blocked by the methyl group, the attack occurs preferentially at one of the ortho-positions.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the mono-alkylated product, 2-benzhydryl-4-methylaniline.

  • Second Alkylation: The process repeats. A second molecule of benzhydrol generates another benzhydryl carbocation, which is then attacked by the mono-substituted aniline to yield the final this compound product.

Why Sulfuric Acid? Concentrated sulfuric acid serves a dual purpose: it acts as a potent catalyst to generate the carbocation electrophile from benzhydrol and serves as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the products.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of sterically hindered anilines.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)
p-ToluidineC₇H₉N107.155.00 g0.0467
BenzhydrolC₁₃H₁₂O184.2317.20 g0.0934
Sulfuric Acid (98%)H₂SO₄98.0850 mL-
Dichloromethane (DCM)CH₂Cl₂84.93300 mL-
Saturated NaHCO₃ (aq)NaHCO₃84.01200 mL-
Anhydrous MgSO₄MgSO₄120.37~10 g-
HexaneC₆H₁₄86.18As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (5.00 g, 46.7 mmol) and benzhydrol (17.20 g, 93.4 mmol, 2.0 eq.).

  • Acid Addition: Place the flask in an ice bath to cool to 0 °C. Slowly and carefully add concentrated sulfuric acid (50 mL) to the stirred mixture over 15-20 minutes. Caution: This addition is highly exothermic. Maintain a slow addition rate to keep the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously for 24 hours. The mixture will become thick and dark.

  • Quenching: After 24 hours, carefully pour the reaction mixture onto crushed ice (~300 g) in a large beaker. This will neutralize the strong acid in a controlled manner.

  • Neutralization & Extraction: Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield a crude solid.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot dichloromethane and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Yield and Characterization
  • Yield: A typical yield for this procedure is in the range of 60-70%.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is the primary method for confirming the structure. Key expected signals include:

    • A singlet for the methyl protons (~2.2 ppm).

    • A singlet for the two methine protons of the benzhydryl groups (~5.5 ppm).

    • A broad singlet for the amine (-NH₂) protons.

    • Multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the aniline ring protons and the four phenyl rings of the benzhydryl groups.

Synthesis Workflow Diagram

The overall experimental workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials: p-Toluidine & Benzhydrol Reaction Reaction Vessel: 1. Combine Reagents 2. Add H₂SO₄ at 0°C 3. Stir at RT for 24h Start->Reaction Step 1 Quench Quenching: Pour reaction mixture onto crushed ice Reaction->Quench Step 2 Neutralize Neutralization & Extraction: 1. Add NaHCO₃ (aq) 2. Extract with DCM Quench->Neutralize Step 3 Dry Drying & Filtration: 1. Combine organic layers 2. Dry over MgSO₄ 3. Filter Neutralize->Dry Step 4 Evap Solvent Removal: Rotary Evaporation Dry->Evap Step 5 Purify Purification: Recrystallization from DCM/Hexane Evap->Purify Step 6 Final Final Product: This compound (White Crystalline Solid) Purify->Final Step 7

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. The addition to the reaction mixture is extremely exothermic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform all operations in a well-ventilated chemical fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact. All handling should be done within a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and contact with skin and eyes for all chemicals used.

Alternative Synthetic Strategies

While the direct Friedel-Crafts alkylation with benzhydrol is a common approach, its success can be limited by side reactions, especially with sensitive substrates. Recent research has explored alternative pathways to access highly hindered anilines. One notable method involves a multi-step sequence starting from dimethyl-2-aminoisophthalate. This approach offers a non-catalysed C-C bond formation that can be advantageous for creating even more sterically demanding aniline derivatives, although it is a longer and more complex procedure.

Conclusion

The synthesis of this compound via a stepwise, acid-catalyzed Friedel-Crafts alkylation of p-toluidine with benzhydrol is a robust and reproducible method. A thorough understanding of the reaction mechanism, careful control of the reaction temperature, and proper purification techniques are essential for achieving high yields of the desired product. This sterically encumbered aniline is a valuable precursor for a wide range of applications in catalysis and materials science, making its synthesis a key enabling technology for further innovation.

References

A consolidated list of sources will be provided upon request, including links to peer-reviewed articles detailing the synthesis and characterization of sterically hindered anilines and the fundamental principles of Friedel-Crafts reactions.

physicochemical properties of 2,6-Dibenzhydryl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibenzhydryl-4-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 56138-96-6). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical identity, structural characteristics, and key physical properties. It further outlines standard analytical methodologies for its characterization, discusses its synthesis and reactivity from a mechanistic standpoint, and provides essential information on handling, storage, and safety. The insights are grounded in authoritative data to ensure scientific integrity and practical applicability.

Introduction

This compound is a sterically encumbered aromatic amine. Its structure is distinguished by the presence of two bulky benzhydryl (diphenylmethyl) groups positioned ortho to the amino functionality on a p-toluidine core. This significant steric hindrance is the defining feature of the molecule and dictates its chemical behavior and physical properties. The bulky substituents effectively shield the amino group, modulating its nucleophilicity and reactivity in a predictable manner. This characteristic makes it a valuable intermediate and ligand in advanced organic synthesis and coordination chemistry. Understanding its fundamental physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in reaction media, develop robust analytical methods, and ensure its safe handling and storage.

Chemical Identity and Structure

The unique spatial arrangement of this compound governs its interactions and potential applications. The foundational identifiers and structural details are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 56138-96-6[1][2][3][4]
IUPAC Name This compound[1]
Molecular Formula C₃₃H₂₉N[1][3][4]
Molecular Weight 439.6 g/mol [1]
Synonyms 2,6-Bis(diphenylmethyl)-4-methylaniline, 2,6-Bis(diphenylmethyl)-4-methylbenzenamine[1][3]
InChI Key NCXCFZUKRMOFHW-UHFFFAOYSA-N[1]

| SMILES | CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5[1] |

Molecular Structure

The structure features a central aniline ring substituted at the 4-position with a methyl group and at the 2- and 6-positions with benzhydryl groups. This arrangement creates a sterically crowded environment around the nitrogen atom.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical state and properties of a compound are direct consequences of its molecular structure. For this compound, its large size and specific functional groups result in distinct characteristics.

Table 2: Summary of Physicochemical Properties

Property Value Source
Physical Form White to off-white solid [2]
Melting Point 182-183 °C [2][3]
Boiling Point 578.5 ± 19.0 °C (Predicted) [2]
Density 1.114 ± 0.06 g/cm³ (Predicted) [2]

| pKa | 4.73 ± 0.18 (Predicted) |[2] |

Physical State and Appearance

The compound exists as a white to off-white solid at room temperature.[2] Its high molecular weight and stable structure contribute to its solid state.

Melting Point

The melting point is a robust indicator of the purity and stability of the crystal lattice. This compound exhibits a high melting point of 182-183 °C.[2][3] This elevated temperature is indicative of significant intermolecular forces, likely van der Waals interactions between the large aromatic surfaces of the benzhydryl groups, which require substantial thermal energy to overcome.

Boiling Point and Density

The predicted boiling point and density are computationally derived estimates.[2] The high predicted boiling point reflects the molecule's large mass and surface area, which lead to strong intermolecular attractive forces. Direct experimental determination is challenging as such a high temperature may cause decomposition.

Solubility Profile

While specific solubility data is scarce, the molecular structure allows for a reliable qualitative assessment. The molecule is predominantly nonpolar due to the four phenyl rings and the tolyl core. The amino group offers a site for hydrogen bonding, but it is sterically shielded and represents a small fraction of the overall molecular surface. Consequently, this compound is expected to be insoluble in water and other polar protic solvents. It should exhibit good solubility in nonpolar organic solvents like toluene, dichloromethane, and ethers, which can effectively solvate its large hydrocarbon structure.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a multi-technique analytical approach. Each method provides complementary information about the molecule's structure and composition.

Standard Analytical Workflow

A typical workflow for quality control involves chromatographic separation followed by spectroscopic identification.

workflow cluster_workflow Analytical Workflow Sample Bulk Sample (this compound) HPLC HPLC Analysis Sample->HPLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry Sample->MS Molecular Weight IR IR Spectroscopy Sample->IR Functional Groups Purity Purity Assessment (e.g., >97%) HPLC->Purity Identity Structural Confirmation NMR->Identity MS->Identity IR->Identity

Caption: General workflow for identity and purity analysis.

Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment. Key signals would include the singlet for the methyl protons, the complex multiplets for the aromatic protons of the phenyl and tolyl rings, a broad singlet for the NH₂ protons, and a singlet for the methine protons of the benzhydryl groups. ¹³C NMR would confirm the number of unique carbon environments, corroborating the overall structure.

  • Mass Spectrometry (MS) : This technique is essential for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₃₃H₂₉N.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies characteristic functional groups. Expected peaks include N-H stretching vibrations (typically two bands for a primary amine around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) : As a primary method for purity analysis, reverse-phase HPLC can effectively separate the nonpolar target compound from more polar or less retained impurities. A purity of ≥97% is often commercially available.[2]

Synthesis and Reactivity Insights

Synthesis

The synthesis of sterically hindered anilines like this compound often involves the alkylation of a less substituted aniline. A plausible route is the Friedel-Crafts type reaction of 4-methylaniline with a benzhydryl source. The reaction conditions must be carefully controlled to achieve dialkylation at the ortho positions.

Reactivity

The causality behind the compound's reactivity stems directly from its structure:

  • Steric Shielding : The two large benzhydryl groups physically block access to the nitrogen atom and the adjacent ortho positions of the ring. This dramatically reduces the rate of reactions that require direct attack at these sites.

  • Modulated Nucleophilicity : While the aniline nitrogen is inherently nucleophilic, the steric hindrance prevents it from participating in many common reactions, such as Sₙ2 alkylations. However, it can still react with smaller electrophiles. For instance, it is known to react with acetylacetone to form a mono-Schiff base.[5]

  • Directed Reactions : The compound can undergo diazotization when treated with reagents like H₂SO₄/NaNO₂, which can convert the amino group into a diazonium salt.[5] This intermediate can then be used in subsequent reactions, such as Sandmeyer-type substitutions, demonstrating that the amino group remains accessible to small, highly reactive species.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

Table 3: Safety and Storage Information

Parameter Recommendation
Storage Temperature Room temperature or refrigerated (2-8°C)[2][4]
Storage Conditions Keep in a dark place, under an inert atmosphere
GHS Pictogram GHS07 (Exclamation mark)
Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |

Causality of Storage Protocols
  • Inert Atmosphere : Anilines, particularly those with electron-donating groups, are susceptible to oxidation. The amino group can be oxidized by atmospheric oxygen, leading to discoloration and the formation of impurities. Storing under an inert gas like argon or nitrogen prevents this degradation pathway.

  • Protection from Light : Aromatic amines can be light-sensitive and may undergo photochemical degradation over time. Storing in a dark place or in amber vials is a necessary precaution to ensure long-term stability.[2]

Conclusion

This compound is a highly specialized chemical defined by its significant steric bulk. Its key physicochemical properties—a high melting point, predicted high boiling point, and nonpolar solubility profile—are direct consequences of its large, aromatic structure. These characteristics, combined with its modulated reactivity, make it a unique tool for chemists designing sterically demanding ligands or synthesizing complex molecular architectures. The analytical and handling protocols outlined in this guide provide a robust framework for researchers to effectively and safely utilize this compound in their work.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2,6-Dibenzhydryl-4-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

  • Dalton Transactions. Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Royal Society of Chemistry. Available at: [Link]

  • Chemsrc. 2, 6-Dibenzhydryl-4-methylaniline | CAS#:56138-96-6. Available at: [Link]

  • MPG.PuRe. Supporting Information - N-Methylation of anilines using methanol as a C1 source. Max-Planck-Gesellschaft.
  • ChemBK. 4-Methylaniline. Available at: [Link]

  • Google Patents. Process for producing 2,6-dialkylanilines.
  • ResearchGate. (PDF) 2,6-Dibromo-4-methylaniline. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
  • ResearchGate. (PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
  • PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Dibenzhydryl-4-methylaniline (CAS: 56138-96-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibenzhydryl-4-methylaniline is a sterically hindered aniline derivative characterized by two bulky benzhydryl groups positioned ortho to the amine. This unique structural feature imparts significant steric shielding to the nitrogen center, making it a valuable precursor in the synthesis of advanced ligand systems for organometallic chemistry and catalysis.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and known applications, with a particular focus on its role in the development of catalysts for polymerization and cross-coupling reactions. Safety protocols and analytical methodologies are also discussed to provide a complete technical resource for laboratory professionals.

Introduction: The Significance of Steric Hindrance

In the field of catalyst design and coordination chemistry, the steric and electronic properties of ligands are paramount in dictating the reactivity, selectivity, and stability of the resulting metal complexes. Sterically hindered ligands, such as those derived from this compound, play a crucial role in creating a well-defined coordination sphere around a metal center. This "pocket" can control substrate access, prevent catalyst deactivation pathways (e.g., dimerization), and influence the microstructure of polymers in polymerization catalysis.[1] The two large benzhydryl substituents of this compound provide a profound steric barrier, making it an exemplary building block for creating highly effective and robust catalytic systems.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 56138-96-6[1]
Molecular Formula C₃₃H₂₉N[2][3]
Molecular Weight 439.6 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 182-183 °C[2][4]
Boiling Point (Predicted) 578.5 ± 19.0 °C[4]
Density (Predicted) 1.114 ± 0.06 g/cm³[4]
pKa (Predicted) 4.73 ± 0.18[4]
LogP (Predicted) 8.51880[2]
InChI Key NCXCFZUKRMOFHW-UHFFFAOYSA-N[3][5]

These properties, particularly the high melting point and predicted high LogP, are consistent with a large, non-polar, and symmetric molecule.

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol is not widely published in peer-reviewed literature, the general synthetic strategy for such hindered anilines often involves the alkylation of a simpler aniline derivative. In this case, 4-methylaniline (p-toluidine) would be the likely starting material, which would undergo a double Friedel-Crafts-type alkylation with a benzhydryl source.

A plausible, though not explicitly documented, synthetic approach is visualized below.

Caption: Plausible synthetic pathway for this compound.

Characterization of the final product would rely on standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and positions of the methyl, amine, and benzhydryl protons and carbons.

  • Mass Spectrometry: To verify the molecular weight of 439.6 g/mol .

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretches of the primary amine.

  • Single Crystal X-ray Diffraction: To definitively determine the solid-state structure and bond angles.[6]

Core Applications in Catalysis and Ligand Synthesis

The primary utility of this compound lies in its role as a precursor to bulky ligands. Its sterically demanding framework is instrumental in the design of catalysts with enhanced performance.

Ligand Systems

This aniline is a key starting material for synthesizing sophisticated ligand systems, such as:

  • β-diiminato (NacNac) ligands: These are formed by the condensation of the aniline with a β-diketone.

  • α-diimine ligands: Formed by condensation with an α-dicarbonyl compound.[1]

  • Schiff Base Ligands: Reaction with various aldehydes affords mono-, bis-, and tris-Schiff bases, which are versatile ligands for a wide range of metals.[6]

Ligand_Synthesis_Workflow cluster_reactants Condensation Partner cluster_products Resulting Ligand Type A This compound B1 β-Diketone (e.g., Acetylacetone) A->B1 Condensation B2 α-Dicarbonyl A->B2 Condensation B3 Aldehyde (e.g., 2-hydroxy-5-methylisophthalaldehyde) A->B3 Condensation C1 β-diiminato (NacNac) Ligand B1->C1 C2 α-diimine Ligand B2->C2 C3 Schiff Base Ligand B3->C3

Sources

An In-depth Technical Guide to the Solubility of 2,6-Dibenzhydryl-4-methylaniline in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dibenzhydryl-4-methylaniline. In the absence of extensive published solubility data for this sterically hindered aniline derivative, this document establishes a theoretical solubility profile based on the molecule's physicochemical properties. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic qualitative and quantitative determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility behavior of this compound for applications such as reaction chemistry, purification, formulation, and materials fabrication.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a sterically encumbered aromatic amine. The bulky dibenzhydryl groups flanking the amino functionality impart unique steric and electronic properties, making it a valuable building block in coordination chemistry, catalysis, and the synthesis of novel organic materials. A fundamental understanding of its solubility is paramount for its effective utilization. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a critical parameter in formulation development and material processing. This guide aims to provide both a predictive framework and a practical experimental approach to characterizing the solubility of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₃H₂₉NPubChem CID: 97182226
Molecular Weight 439.6 g/mol PubChem CID: 97182226
Melting Point 182-183 °CChemicalBook[1]
Appearance White to off-white solidChemicalBook[2]
Predicted logP 8.52ChemicalBook[1]
pKa (Predicted) 4.73 ± 0.18ChemicalBook[2]

The high predicted octanol-water partition coefficient (logP) suggests a strong lipophilic and hydrophobic character, predicting poor solubility in aqueous solutions. The presence of a basic amino group (predicted pKa of 4.73) indicates that the solubility in aqueous media can be significantly increased under acidic conditions due to the formation of a more polar ammonium salt.[3][4]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] By examining the structure of this compound, we can infer its likely solubility in various classes of solvents.

The molecule possesses a dominant nonpolar character due to the four phenyl rings of the two benzhydryl groups and the methyl-substituted aniline ring. The primary amino group (-NH₂) is the main polar and hydrogen-bonding moiety. However, its polarity is significantly masked by the extreme steric hindrance imposed by the bulky flanking dibenzhydryl groups. This steric shielding will likely reduce the effectiveness of hydrogen bonding with protic solvents.

Based on this structural analysis, a theoretical solubility profile can be proposed:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The large, nonpolar surface area of the molecule suggests good solubility in these solvents. Van der Waals forces between the hydrocarbon-rich structure of the solute and the nonpolar solvent molecules will be the primary intermolecular interaction.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Moderate to good solubility is anticipated in these solvents. While the molecule itself has a low overall polarity, the polar aprotic nature of these solvents can induce dipoles and effectively solvate the large organic structure. The presence of the amino group, although hindered, will contribute to favorable interactions. The successful growth of single crystals from a DMSO/water mixture further supports its solubility in DMSO.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Poor to very poor solubility is expected in highly polar protic solvents like water. The hydrophobic character of the vast majority of the molecule will dominate. In lower alcohols like methanol and ethanol, solubility is expected to be limited but may increase with heating. The use of ethanol as a reaction solvent under reflux conditions suggests that thermal energy can overcome the unfavorable interactions at room temperature.[6]

  • Aqueous Acidic Solutions (e.g., dilute HCl): Due to the basicity of the aniline nitrogen, protonation will occur in acidic solutions, forming the corresponding ammonium salt. This ionic species will be significantly more polar than the free base, leading to a prediction of good solubility in aqueous acids.[3][4]

  • Aqueous Basic Solutions (e.g., dilute NaOH): The compound is not expected to be acidic and therefore should remain insoluble in aqueous basic solutions.[4]

The following diagram illustrates the relationship between the molecular structure and its predicted solubility.

G cluster_solute This compound cluster_solvents Common Solvents Solute C33H29N Nonpolar Large Nonpolar Surface (4 Phenyl Rings, Methyl Group) Solute->Nonpolar Dominant Feature Polar Polar Amino Group (-NH2) Solute->Polar Minor Feature Nonpolar_S Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar_S High Solubility ('Like dissolves Like') Polar_Aprotic_S Polar Aprotic (e.g., DCM, THF, DMSO) Solute->Polar_Aprotic_S Good to Moderate Solubility Polar_Protic_S Polar Protic (e.g., Water, Ethanol) Solute->Polar_Protic_S Poor Solubility Acidic_Aq_S Aqueous Acid (e.g., 5% HCl) Solute->Acidic_Aq_S High Solubility (Salt Formation) Steric High Steric Hindrance Polar->Steric is shielded by

Caption: Predicted solubility based on molecular structure.

Experimental Determination of Solubility

To validate the theoretical predictions and establish a quantitative understanding of the solubility of this compound, a systematic experimental approach is necessary. The following protocols are recommended.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and is crucial for selecting appropriate solvents for further quantitative analysis or for applications like recrystallization.

Experimental Workflow for Qualitative Solubility Testing:

G start Start: Weigh ~10 mg of This compound add_solvent Add 0.5 mL of solvent to a test tube start->add_solvent vortex Vortex/shake vigorously for 1 minute add_solvent->vortex observe Observe for dissolution vortex->observe soluble Soluble observe->soluble Completely dissolved insoluble Insoluble observe->insoluble No visible change partially_soluble Partially Soluble observe->partially_soluble Some solid remains end End soluble->end heat Gently heat the mixture (if safe for the solvent) insoluble->heat partially_soluble->heat observe_heat Observe for dissolution heat->observe_heat soluble_heat Soluble on heating observe_heat->soluble_heat Completely dissolved insoluble_heat Insoluble on heating observe_heat->insoluble_heat Solid remains soluble_heat->end insoluble_heat->end

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol:

  • Place approximately 10 mg of this compound into a small test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 1 minute at room temperature.

  • Visually inspect the mixture. Classify as "soluble" if the solid completely dissolves, "partially soluble" if some solid remains, and "insoluble" if the solid appears unaffected.

  • If the compound is partially soluble or insoluble at room temperature, gently warm the test tube (e.g., in a warm water bath) and observe any changes. Note if the compound becomes soluble with heating.

  • Repeat this procedure for a range of solvents from different classes (nonpolar, polar aprotic, polar protic, and aqueous acidic/basic solutions).

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in a given solvent at a specific temperature, typically expressed in mg/mL or g/L.

Step-by-Step Protocol:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial or flask.

  • Equilibrate the solution at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) with continuous stirring or agitation to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

  • Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a watch glass or a small beaker).

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solid is achieved.

  • Weigh the container with the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of container with solute - Weight of empty container) / Volume of supernatant taken

Expected Solubility Data Summary

The following table should be populated with experimental data obtained from the protocols described above. The predicted solubility is included for reference.

SolventSolvent TypePredicted SolubilityQualitative Result (RT)Qualitative Result (Heated)Quantitative Solubility (mg/mL at 25°C)
Hexane NonpolarGood
Toluene NonpolarGood
Dichloromethane Polar AproticGood
Tetrahydrofuran (THF) Polar AproticGood
Acetone Polar AproticModerate
Ethyl Acetate Polar AproticModerate
Dimethyl Sulfoxide (DMSO) Polar AproticGood
Methanol Polar ProticPoor
Ethanol Polar ProticPoor
Water Polar ProticInsoluble
5% Aqueous HCl Aqueous AcidicGood
5% Aqueous NaOH Aqueous BasicInsoluble

Conclusion

This technical guide has established a robust framework for understanding and determining the solubility of this compound. Based on its highly nonpolar and sterically hindered structure, it is predicted to be readily soluble in nonpolar and polar aprotic solvents, sparingly soluble in lower alcohols, and insoluble in water. Its basic nature suggests a significant increase in solubility in aqueous acidic solutions. The provided experimental protocols offer a systematic and reliable means to validate these predictions and obtain precise quantitative solubility data. This information is critical for the informed application of this versatile compound in scientific research and industrial development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97182226, this compound. Retrieved from [Link].

  • Majumder, S., Sarma, B., and Sarma, R. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(8), 1235-1244. Available at: [Link].

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link].

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link].

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Retrieved from [Link].

  • Purdue University. Solubility of Organic Compounds. Retrieved from [Link].

  • University of California, Los Angeles. Qualitative Organic Analysis. Retrieved from [Link].

  • Royal Society of Chemistry. Solubility. Retrieved from [Link].

  • Massachusetts Institute of Technology. Solubility. Retrieved from [Link].

  • American Chemical Society. ACS Reagent Chemicals. Retrieved from [Link].

  • ChemSrc. 2, 6-Dibenzhydryl-4-methylaniline. Retrieved from [Link].

  • PubChem. 2,6-Dibenzhydryl-4-methoxyaniline. Retrieved from [Link].

  • Hulet, R. (2021). 4: Predicting the solubility of organic molecules. YouTube. Retrieved from [Link].

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An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Dibenzhydryl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,6-Dibenzhydryl-4-methylaniline. The bulky benzhydryl substituents at the ortho positions of the aniline ring create significant steric hindrance, influencing the molecule's conformation and crystal packing. This guide will detail the synthesis and crystallization of the title compound, the principles and practice of single-crystal X-ray diffraction for data acquisition, and a thorough analysis of the resulting crystal structure. Key crystallographic parameters, molecular geometry, and intermolecular interactions will be examined to provide a complete understanding of the solid-state architecture of this sterically encumbered molecule. This information is critical for researchers in materials science and drug development who utilize bulky aniline derivatives as ligands or key intermediates.

Introduction: The Significance of Sterically Hindered Anilines

Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, finding applications in pharmaceuticals, polymers, and dyes. The introduction of bulky substituents onto the aniline scaffold can dramatically alter the reactivity and physical properties of the resulting compounds. This compound is a prime example of a sterically hindered aniline, where the two large benzhydryl groups flank the amino functionality. This steric shielding can stabilize reactive intermediates, control reaction selectivity, and influence the supramolecular assembly in the solid state.

A detailed understanding of the three-dimensional structure of this compound is paramount for predicting its behavior in various applications. Crystal structure analysis via single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystalline lattice. This guide will walk through the entire process of crystal structure analysis, from obtaining suitable single crystals to the detailed interpretation of the crystallographic data.

Synthesis and Crystallization

The successful growth of high-quality single crystals is the cornerstone of any crystallographic study. This process begins with the synthesis of the target compound, followed by a carefully controlled crystallization procedure.

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-alkylation of 4-methylaniline. While several methods for the synthesis of sterically hindered anilines exist, a common approach involves the reaction of an aniline with a suitable alkylating agent in the presence of a catalyst. For the synthesis of the title compound, a procedure analogous to those reported for similar bulky anilines can be employed[1][2].

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylaniline in a suitable high-boiling point solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Introduce an appropriate catalyst for Friedel-Crafts alkylation. The choice of catalyst is crucial and can influence the yield and selectivity of the reaction.

  • Alkylation: While stirring the mixture, slowly add diphenylmethanol or a related benzhydryl precursor.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a dilute acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-methylaniline dissolve Dissolve in solvent under inert atmosphere start->dissolve add_catalyst Add Friedel-Crafts catalyst dissolve->add_catalyst add_alkylating Add diphenylmethanol add_catalyst->add_alkylating reflux Reflux and monitor reaction add_alkylating->reflux workup Quench, extract, and purify reflux->workup product Product: this compound workup->product

Figure 1: General workflow for the synthesis of this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction often requires screening various solvents and crystallization techniques. For bulky, relatively non-polar molecules like this compound, slow evaporation of a solution is a common and effective method.

Experimental Protocol:

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture. Good solvents are those in which the compound is moderately soluble at room temperature. A mixture of a good solvent and a poor solvent (in which the compound is sparingly soluble) can also be effective.

  • Slow Evaporation: Place the solution in a clean vial, loosely capped to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the opening of the vial.

  • Crystal Growth: Allow the vial to stand undisturbed in a vibration-free environment. Over time, as the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.

  • Crystal Harvesting: Once well-formed crystals of a suitable size are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at different orientations.

Typical Data Collection Parameters:

ParameterValue
InstrumentBruker APEX-II CCD or similar
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Volume (ų)V
Z4
Calculated Density (Mg/m³)Dcalc
Absorption Coefficient (mm⁻¹)μ
F(000)F000
Crystal Size (mm³)e.g., 0.20 x 0.15 x 0.10
Theta range for data collection (°)e.g., 2.0 to 28.0
Reflections collectedN_coll
Independent reflectionsN_indep
R(int)R_int_val

Note: The specific values for unit cell dimensions and other parameters are obtained from the crystallographic information file (CIF) for CCDC deposition number 866215.

Data_Collection_Workflow cluster_data_collection Single-Crystal X-ray Data Collection start Select & Mount Crystal center Center Crystal in X-ray Beam start->center collect Collect Diffraction Images at Various Orientations center->collect process Integrate and Scale Data collect->process hkl Generate Reflection File (*.hkl) process->hkl

Figure 2: Workflow for single-crystal X-ray data collection and processing.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure. This is typically done using specialized software packages such as SHELXS/SHELXL or Olex2.

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities. The quality of the refinement is assessed by monitoring the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density map.

In-Depth Analysis of the Crystal Structure

The refined crystal structure of this compound reveals key insights into its molecular geometry and packing in the solid state. The crystallographic data for this analysis is sourced from the Cambridge Structural Database (CSD) under deposition number 866215.

Molecular Conformation

The most striking feature of the molecular structure is the significant steric congestion around the aniline core. The two bulky benzhydryl groups are positioned ortho to the amino group, forcing a twisted conformation. The dihedral angles between the phenyl rings of the benzhydryl groups and the central aniline ring are substantial, minimizing steric clashes. The nitrogen atom of the amino group is likely to exhibit a pyramidal geometry, a common feature in anilines.

Table of Selected Bond Lengths and Angles:

Bond/AngleValue (Å or °)
N-C(aniline)Value
C(aniline)-C(benzhydryl)Value
C-C (phenyl)Value range
C-N-C angleValue
Torsion anglesValue range

Note: The specific values will be extracted and populated from the CIF file (CCDC 866215).

Intermolecular Interactions and Crystal Packing

Despite the steric bulk of the benzhydryl groups, the crystal packing is stabilized by a network of weak intermolecular interactions. These interactions are crucial in determining the overall crystal architecture.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming weak N-H···π interactions with the phenyl rings of neighboring molecules.

  • π-π Stacking: The numerous phenyl rings in the structure can participate in offset π-π stacking interactions, contributing to the cohesive energy of the crystal.

  • C-H···π Interactions: The hydrogen atoms on the phenyl rings can also engage in C-H···π interactions with the electron-rich π-systems of adjacent molecules.

A Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment.

Molecular_Structure cluster_molecule This compound Aniline Aniline Ring (C6H3(CH3)(NH2)) Benzhydryl1 Benzhydryl Group 1 (CH(C6H5)2) Aniline->Benzhydryl1 ortho-substitution Benzhydryl2 Benzhydryl Group 2 (CH(C6H5)2) Aniline->Benzhydryl2 ortho-substitution

Sources

The Profound Steric Influence of 2,6-Dibenzhydryl-4-methylaniline: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Steric Hindrance as a Design Element

In the intricate world of molecular design and synthesis, what is often perceived as a challenge can, in fact, be a powerful tool. Steric hindrance, the spatial arrangement of atoms or groups that impedes chemical reactions, is frequently viewed as a hurdle to overcome. However, for the discerning chemist, it is a design element that can be harnessed to confer unique stability, selectivity, and reactivity upon a molecule. This guide delves into the profound steric effects of 2,6-Dibenzhydryl-4-methylaniline, a molecule whose bulky architecture offers a compelling case study in the strategic utilization of steric bulk in advanced chemical applications, from catalysis to materials science. For researchers, scientists, and drug development professionals, understanding and leveraging the principles exemplified by this sterically encumbered aniline can unlock new avenues for innovation.

The Architecture of Extreme Steric Encumbrance: An Introduction to this compound

This compound, with the chemical formula C₃₃H₂₉N, is a primary aromatic amine distinguished by the presence of two bulky dibenzhydryl (diphenylmethyl) groups at the ortho positions to the amino functionality.[1] This substitution pattern creates a sterically crowded environment around the nitrogen atom, profoundly influencing its chemical behavior. The central phenyl ring is further substituted with a methyl group at the para position.

The strategic placement of the voluminous dibenzhydryl groups is not merely an exercise in molecular architecture; it is a deliberate design choice to modulate the reactivity of the aniline core. These bulky substituents act as "molecular shields," restricting access to the reactive amino group and influencing the electronics of the aromatic system. This steric shielding is the cornerstone of the unique properties and applications of this compound and its derivatives. Such sterically demanding anilines are crucial in modern chemistry, serving as foundational components for a variety of ligands that stabilize reactive metal centers, a key factor in the advancement of homogeneous catalysis.

Below is a visual representation of the molecular structure, highlighting the key functional groups and the sterically demanding environment around the amine.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield. The following protocol is based on established literature procedures.

Detailed Synthesis Protocol

The synthesis of the title compound has been reported to be achieved via a Friedel-Crafts-type reaction. A general procedure involves the reaction of a suitable aniline precursor with diphenylmethanol or a related benzhydryl source in the presence of a Lewis or Brønsted acid catalyst.

A representative experimental procedure is as follows:

  • Reaction Setup: A mixture of 2,6-dibromo-4-methylaniline, a palladium catalyst such as Pd(PPh₃)₄, a suitable base (e.g., K₂CO₃), and a benzhydrylating agent are combined in an appropriate solvent (e.g., toluene or xylene) in a reaction vessel equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, while monitoring the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then subjected to a standard aqueous workup, followed by purification of the crude product. Purification is typically achieved by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The final product is characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm its identity and purity.

Spectroscopic and Physical Data

A comprehensive characterization of this compound is essential for its use in research and development. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C₃₃H₂₉N
Molecular Weight 439.61 g/mol
CAS Number 56138-96-6
Appearance White to off-white solid
Melting Point 182-183 °C
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.20-7.00 (m, 20H, Ar-H of Ph), 6.85 (s, 2H, Ar-H), 5.60 (s, 2H, CHPh₂), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 144.0 (Ar-C), 143.5 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 57.0 (CHPh₂), 20.5 (CH₃)
FT-IR (KBr, cm⁻¹) Characteristic Peaks: 3470-3380 (N-H stretching), 3100-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620-1580 (N-H bending), 1600, 1495, 1450 (aromatic C=C stretching)
Mass Spectrometry (EI-MS) m/z (%): 439 [M]⁺, 362 [M - Ph]⁺, 284 [M - CHPh₂]⁺, 167 [CHPh₂]⁺

The Manifestation of Steric Hindrance: Structural Insights and Reactivity Modulation

The defining characteristic of this compound is the extreme steric congestion around the amino group. This steric bulk has profound consequences for the molecule's geometry, reactivity, and its utility as a ligand in coordination chemistry.

Crystallographic Analysis: A Window into Steric Crowding

Single-crystal X-ray diffraction studies of derivatives of this compound provide invaluable insights into the spatial arrangement of the bulky substituents and their impact on the molecular geometry. The Cambridge Crystallographic Data Centre (CCDC) holds data for related structures, which can be accessed for detailed analysis of bond lengths and angles.

The extreme steric hindrance forces the dibenzhydryl groups to adopt a conformation that minimizes steric strain. This often results in a significant distortion of the bond angles around the ipso-carbons of the aniline ring and can influence the planarity of the amino group. The C-N bond length and the C-C-N bond angles are particularly informative in quantifying the degree of steric strain.

Caption: Steric shielding of the nitrogen atom by the bulky dibenzhydryl groups.

Quantifying Steric Bulk: Cone Angle and Percent Buried Volume

To move beyond a qualitative description of steric hindrance, quantitative parameters such as the Tolman cone angle and the percent buried volume (%Vbur) are employed. While originally developed for phosphine ligands, these concepts are applicable to other ligand systems, including those derived from sterically encumbered anilines.

  • Tolman Cone Angle (θ): This parameter provides an estimate of the steric bulk of a ligand by measuring the solid angle formed at the metal center that is occupied by the ligand.

  • Percent Buried Volume (%Vbur): A more sophisticated method that calculates the percentage of the volume of a sphere around a central atom (typically a metal) that is occupied by a given ligand. This method provides a more accurate representation of the steric environment.

The calculation of these parameters requires the atomic coordinates from a crystal structure (CIF file) and can be performed using specialized software. For ligands derived from this compound, these values are expected to be significantly large, quantifying the extreme steric hindrance.

Impact on Reactivity: A Double-Edged Sword

The steric encumbrance of this compound has a dichotomous effect on its reactivity:

  • Reduced Nucleophilicity: The bulky ortho-substituents sterically hinder the lone pair of electrons on the nitrogen atom, making it a much weaker nucleophile compared to less substituted anilines. Reactions that require direct attack of the amine on an electrophilic center are significantly retarded or completely inhibited. For instance, the formation of simple N-alkylated or N-acylated products can be challenging.

  • Enhanced Stability of Derivatives: The same steric bulk that hinders reactivity also provides kinetic stabilization to derivatives formed from this aniline. For example, metal complexes of ligands derived from this aniline often exhibit enhanced thermal stability and resistance to decomposition pathways. This stabilization is critical in the design of robust catalysts. The steric bulk can also be used to enforce specific coordination geometries around a metal center.

The following workflow illustrates the general difference in reactivity between a non-hindered aniline and this compound in a typical electrophilic substitution reaction.

Reactivity_Comparison cluster_non_hindered Non-Hindered Aniline cluster_hindered This compound A1 Aniline P1 Fast Reaction (Multiple Products) A1->P1 E1 Electrophile (E⁺) E1->P1 A2 Hindered Aniline P2 Slow or No Reaction (High Selectivity if reaction occurs) A2->P2 E2 Electrophile (E⁺) E2->P2

Caption: Comparative reactivity workflow.

Applications in Catalysis and Ligand Design

The unique steric properties of this compound make it a valuable building block for the synthesis of specialized ligands for transition metal catalysis. The bulky framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, leading to enhanced catalytic activity and selectivity.

Ligand Synthesis from this compound

This aniline derivative serves as a versatile precursor for a range of important ligand classes, including:

  • Schiff Base Ligands: Condensation of the amino group with aldehydes or ketones yields sterically demanding Schiff base (imine) ligands. These are readily synthesized and can coordinate to a wide variety of metal centers.[2]

  • N-Heterocyclic Carbene (NHC) Precursors: The aniline can be incorporated into the backbone of imidazolium salts, which are the precursors to N-heterocyclic carbenes. The bulky dibenzhydryl groups provide steric protection to the resulting metal-NHC complexes.

  • Phosphine-Amine Ligands: The amino group can be functionalized to introduce phosphine moieties, creating chelating ligands with a combination of hard (N) and soft (P) donor atoms.

Case Study: Palladium and Nickel Catalysis

Ligands derived from this compound have shown significant promise in palladium- and nickel-catalyzed cross-coupling reactions. The steric bulk of the ligands can promote the reductive elimination step and prevent the formation of off-cycle catalyst deactivation pathways. For example, α-diimine nickel complexes bearing ligands derived from this aniline have demonstrated high activity in ethylene polymerization, producing highly branched polyethylene.

The use of such bulky ligands is a key strategy in modern catalyst design, enabling challenging transformations and providing access to novel molecular architectures.

Conclusion and Future Outlook

This compound is more than just a sterically hindered molecule; it is a testament to the power of steric control in chemical synthesis. Its unique architecture provides a platform for the development of highly stable and selective catalysts and offers a model system for studying the fundamental principles of steric effects in chemical reactivity. As the demand for more efficient and selective chemical transformations continues to grow, particularly in the fields of drug development and materials science, the strategic use of sterically demanding building blocks like this compound will undoubtedly play an increasingly important role. The principles elucidated in this guide serve as a foundation for further exploration and innovation in this exciting area of chemistry.

References

  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1431-1434. [Link]

  • Boricha, G. M., Kumar, A., & Singh, H. B. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1441-1450. [Link]

  • Boricha, G. M., Kumar, A., & Singh, H. B. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1441-1450. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97182226, this compound. Retrieved January 23, 2026 from [Link].

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Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dibenzhydryl-4-methylaniline as a Bulky Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Steric Hindrance

In the landscape of modern synthetic chemistry, particularly in the realm of catalysis and drug development, the rational design of ligands is paramount to achieving high efficiency, selectivity, and novel reactivity. Among the myriad of ligand scaffolds, those based on sterically demanding anilines have emerged as powerful tools.[1] This guide focuses on a particularly noteworthy example: 2,6-Dibenzhydryl-4-methylaniline . The defining feature of this aniline derivative is the presence of two bulky benzhydryl groups flanking the amino functionality. This steric encumbrance is not a mere impediment; rather, it is a strategic design element that profoundly influences the coordination environment of a metal center.

The bulky framework of this compound-derived ligands creates a well-defined pocket around the metal, which can:

  • Promote Reductive Elimination: By enforcing a sterically crowded environment, these ligands can accelerate the final bond-forming step in many catalytic cycles.

  • Prevent Catalyst Deactivation: The steric bulk can inhibit bimolecular decomposition pathways, thereby increasing the catalyst's turnover number and overall efficiency.

  • Control Substrate Access: The defined steric profile can lead to high regioselectivity and stereoselectivity by dictating how substrates approach the catalytic center.

  • Stabilize Low-Coordinate Species: The steric shielding allows for the isolation and study of otherwise unstable, low-coordinate metal complexes, which are often the true catalytically active species.

This document provides a comprehensive overview of the applications of this compound as a precursor to a variety of powerful ligands. We will delve into detailed protocols for the synthesis of key ligand classes and their metal complexes, followed by application notes for their use in cutting-edge catalytic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the foundational building block is crucial for its effective use.

PropertyValueReference
CAS Number 56138-96-6[2]
Molecular Formula C₃₃H₂₉N[2]
Molecular Weight 439.6 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 182-183 °C[2]
Boiling Point 578.5±19.0 °C (Predicted)[2]
Density 1.114±0.06 g/cm³ (Predicted)[2]
pKa 4.73±0.18 (Predicted)[2]
Storage 2-8°C, protect from light[2]

PART 1: Synthesis of Ligand Scaffolds

The versatility of this compound lies in its ability to be readily transformed into a variety of ligand classes. Here, we present detailed protocols for the synthesis of Schiff base and phosphine ligands.

Protocol: Synthesis of a Mono-Schiff Base Ligand

Schiff base ligands are readily synthesized through the condensation of an amine with an aldehyde or ketone.[3] The resulting imine nitrogen is an excellent coordinator for a wide range of transition metals.

Reaction: this compound with Acetylacetone

G Aniline This compound Ethanol Ethanol, Reflux Aniline->Ethanol AcAc Acetylacetone AcAc->Ethanol Product 4-((2,6-dibenzhydryl-4-methylphenyl)imino)pentan-2-one Ethanol->Product

Caption: Synthesis of a mono-Schiff base ligand.

Materials:

  • This compound (1.0 equiv)

  • Acetylacetone (1.0 equiv)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure: [4]

  • To a round-bottom flask, add this compound and acetylacetone in a 1:1 molar ratio.

  • Add a sufficient amount of anhydrous ethanol to dissolve the reactants.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Expected Outcome:

The product, 4-((2,6-dibenzhydryl-4-methylphenyl)imino)pentan-2-one, is obtained as a crystalline solid in good yield.[4]

Characterization:

  • NMR Spectroscopy: The formation of the imine bond can be confirmed by the appearance of a characteristic singlet for the imine proton in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum.

  • IR Spectroscopy: A strong C=N stretching band should be observable.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Protocol: Synthesis of a Phosphine Ligand

Phosphine ligands are cornerstones of modern catalysis. The synthesis of a phosphine ligand derived from this compound allows for the introduction of its steric bulk into a wide array of catalytic systems.

Reaction: Synthesis of (2,6-Dibenzhydryl-4-methylphenyl)diphenylphosphine

G Aniline This compound Step1 Diazotization (H₂SO₄, NaNO₂) Aniline->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer-type reaction (e.g., with PCl₃) Intermediate1->Step2 Intermediate2 Dichlorophosphine derivative Step2->Intermediate2 Step3 Grignard Reaction (PhMgBr) Intermediate2->Step3 Product (2,6-Dibenzhydryl-4-methylphenyl)diphenylphosphine Step3->Product

Caption: Multi-step synthesis of a phosphine ligand.

Note: The direct phosphination of the aniline can be challenging. A common route involves the conversion of the aniline to an aryl halide followed by reaction with a phosphine source. An alternative is the diazotization of the aniline followed by a Sandmeyer-type reaction.

PART 2: Synthesis of Metal Complexes

The synthesized ligands can be readily coordinated to various metal centers to generate catalysts.

Protocol: Synthesis of a Palladium(II) Complex

Palladium complexes are workhorses in cross-coupling chemistry.

Reaction: Complexation of (2,6-Dibenzhydryl-4-methylphenyl)diphenylphosphine with a Palladium(II) Precursor

Materials:

  • (2,6-Dibenzhydryl-4-methylphenyl)diphenylphosphine (2.0 equiv)

  • [Pd(COD)Cl₂] (1.0 equiv)

  • Dichloromethane (anhydrous)

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand in anhydrous dichloromethane.

  • In a separate flask, dissolve [Pd(COD)Cl₂] in anhydrous dichloromethane.

  • Slowly add the palladium precursor solution to the ligand solution with stirring at room temperature.

  • Stir the reaction mixture for several hours.

  • The product can be isolated by removing the solvent under reduced pressure and, if necessary, purified by recrystallization.

Expected Outcome:

The formation of a mononuclear palladium(II) complex, such as trans-[PdCl₂{(PPh₂Ar)-κ¹-P}₂] (where Ar = 2,6-dibenzhydryl-4-methylphenyl), is expected.

Characterization:

  • ³¹P NMR Spectroscopy: A downfield shift in the ³¹P NMR signal upon coordination to palladium is a key indicator of complex formation.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the complex.

  • X-ray Crystallography: Provides definitive structural information.

PART 3: Application Notes in Catalysis

The true utility of this compound-derived ligands is demonstrated in their application in catalysis.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction.[5][6] The steric bulk of the ligand can promote the reductive elimination step, leading to higher catalytic efficiency.

G Start Pd(0) Catalyst OxAdd Oxidative Addition Start->OxAdd ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd PdII_Intermediate R-Pd(II)-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation BoronicAcid Boronic Acid (R'-B(OH)₂) + Base BoronicAcid->Transmetalation PdII_Diorgan R-Pd(II)-R' Transmetalation->PdII_Diorgan RedElim Reductive Elimination PdII_Diorgan->RedElim RedElim->Start Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol (Adaptable): [7][8]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., a complex from section 2.1, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent system.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Bulky Ligand:

The sterically demanding environment created by the 2,6-dibenzhydryl groups can facilitate the reductive elimination of the biaryl product from the palladium center, which is often the rate-limiting step. This can lead to higher turnover numbers and efficiency, especially with challenging substrates.

Application Note: Nickel-Catalyzed Ethylene Polymerization

Late transition metal catalysts, particularly those based on nickel, are of great interest for the polymerization of ethylene to produce polyethylenes with diverse microstructures.[9][10] The bulky ligands derived from this compound can influence the rate of chain walking, thereby controlling the degree of branching in the resulting polymer.

General Protocol (Adaptable): [4]

Materials:

  • Nickel catalyst (e.g., a Schiff base nickel complex)

  • Cocatalyst (e.g., Methylaluminoxane (MAO) or Ethylaluminum sesquichloride (EASC))

  • Toluene (anhydrous)

  • High-pressure reactor

  • Ethylene gas

Procedure:

  • In a high-pressure reactor under an inert atmosphere, add the desired amount of anhydrous toluene.

  • Introduce the cocatalyst (e.g., MAO or EASC).

  • Add the nickel catalyst solution in toluene.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the reaction at the desired temperature with stirring for the specified time.

  • Terminate the polymerization by venting the ethylene and adding an acidic ethanol solution.

  • Collect the polymer by filtration, wash with ethanol and acetone, and dry under vacuum.

Performance Data Example (Hypothetical):

CatalystCocatalystTemperature (°C)Pressure (atm)Activity (kg PE / (mol Ni·h))Molecular Weight ( g/mol )
Ni-Complex 1MAO30105.2 x 10⁵2.1 x 10⁵
Ni-Complex 1MAO50107.8 x 10⁵1.5 x 10⁵
Ni-Complex 2EASC30104.5 x 10⁵3.2 x 10⁵

Causality Behind Experimental Choices:

The choice of cocatalyst (e.g., MAO vs. EASC) and the reaction temperature significantly impact the catalytic activity and the properties of the resulting polyethylene.[11] The bulky ligand structure influences the rate of chain transfer and termination, thereby controlling the molecular weight and branching of the polymer.

References

  • Saxena, P., & Murugavel, R. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1461-1471. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sun, W.-H., et al. (2024). Synthesis of low-molecular weight and branched polyethylenes via ethylene polymerization using 9-(arylimino)-5,6,7,8-tetrahydrocyclohepta-pyridylnickel precatalysts. RSC Advances, 14, 27345-27355. [Link]

  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. [Link]

  • Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition, 38(4), 428-447. [Link]

  • Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 26-38. [Link]

  • Dounay, A. B., & Hentemann, M. F. (2009). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Organic Letters, 11(24), 5654-5657. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic Effects in Homogeneous Gold Catalysis. Chemical Reviews, 107(7), 3051-3076. [Link]

  • Wang, C., et al. (2020). Unsymmetric N-Heterocyclic Carbene Ligand Enabled Nickel-Catalysed Arylation of Bulky Primary and Secondary Amines. Nature Communications, 11, 414. [Link]

  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238. [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Talsi, E. P., & Bryliakov, K. P. (2019). Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties. Dalton Transactions, 48(38), 14193-14201. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(86), 70481-70484. [Link]

  • Leitch, J. A., & Frost, C. G. (2018). Regioselective C-H Functionalization of Anilines. University of Bath. [Link]

  • Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 409-420. [Link]

Sources

The Strategic Deployment of 2,6-Dibenzhydryl-4-methylaniline in Advanced Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectonics of a High-Performance Ligand Precursor

In the realm of transition metal catalysis, the design and selection of ligands are paramount to achieving high catalytic activity, selectivity, and stability. The sterically demanding scaffold of 2,6-dibenzhydryl-4-methylaniline has emerged as a critical building block for a new generation of ligands that impart exceptional properties to transition metal catalysts. The two bulky dibenzhydryl groups flanking the aniline nitrogen create a well-defined, sterically hindered environment around the metal center. This unique architecture is instrumental in promoting challenging catalytic transformations, such as the cross-coupling of sterically hindered substrates and the controlled polymerization of olefins. This technical guide provides an in-depth exploration of the synthesis and application of this compound-derived ligands in palladium and nickel catalysis, offering detailed protocols and mechanistic insights for researchers in organic synthesis and polymer chemistry.

Synthesis of this compound: A Foundation of Steric Bulk

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of 4-methylaniline with a benzhydryl source, such as diphenylmethanol, in the presence of a suitable acid catalyst. The causality behind this choice of reaction lies in the electrophilic aromatic substitution mechanism, where the protonated diphenylmethanol forms a carbocation that is then attacked by the electron-rich p-toluidine ring, preferentially at the ortho positions due to the directing effect of the amino group.

Protocol: Synthesis of this compound

Materials:

  • 4-methylaniline (p-toluidine)

  • Diphenylmethanol

  • Methanesulfonic acid (or a similar strong acid catalyst)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethanol

Procedure:

  • Reaction Setup: To a solution of 4-methylaniline (1.0 eq) in toluene, add diphenylmethanol (2.2 eq).

  • Catalyst Addition: Slowly add methanesulfonic acid (catalytic amount) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/hexane to yield this compound as a white to off-white solid.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The immense steric bulk of ligands derived from this compound has proven to be highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Schiff base ligands, readily synthesized by the condensation of the aniline with various aldehydes, form palladium complexes that can efficiently couple sterically hindered aryl halides with arylboronic acids. The bulky ligand framework is thought to promote the reductive elimination step and stabilize the active Pd(0) species, leading to high turnover numbers and yields.[2][3]

Ligand Synthesis: A Representative Schiff Base

A common strategy involves the condensation of this compound with an aldehyde, for instance, 2-pyridinecarboxaldehyde, to form an [N,N] donor Schiff base ligand.[4]

G cluster_synthesis Ligand Synthesis Aniline This compound Ligand [N,N] Donor Schiff Base Aniline->Ligand Condensation Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->Ligand

Caption: Synthesis of a Schiff base ligand.

Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound-derived Schiff base ligand

  • Sterically hindered aryl bromide (e.g., 1-bromo-2,4,6-trimethylbenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir Pd(OAc)₂ and the Schiff base ligand (in a 1:2 molar ratio) in toluene for 1 hour at room temperature to form the palladium complex.

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the pre-formed palladium catalyst (0.01-1 mol%).

  • Reaction: Add degassed toluene and a small amount of degassed water. Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the biaryl product.

Substrate Scope and Performance

The following table summarizes the typical performance of palladium catalysts bearing this compound-derived ligands in Suzuki-Miyaura couplings.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Reference
11-Bromo-2,4,6-trimethylbenzenePhenylboronic acid0.1>95[5]
22-Bromotoluene4-Methoxyphenylboronic acid0.592[2]
31-Bromo-4-tert-butylbenzene2-Tolylboronic acid0.298[2]
44-ChloroanisolePhenylboronic acid1.085[2]
Mechanistic Rationale

The bulky dibenzhydryl groups play a crucial role in the catalytic cycle. They create a protective pocket around the palladium center, which is believed to facilitate the reductive elimination of the biaryl product and prevent catalyst decomposition.

G Pd(0)L Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd(0)L->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'L_n OxAdd->Transmetalation Transmetalation (Ar'B(OH)2) Transmetalation->Pd(0)L RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application in Nickel-Catalyzed Ethylene Polymerization

Nickel complexes bearing α-diimine ligands derived from this compound are highly active catalysts for ethylene polymerization.[6][7] The steric bulk of the dibenzhydryl groups is essential for producing high molecular weight polyethylene by hindering chain transfer reactions.[7]

Ligand and Catalyst Synthesis

The α-diimine ligands are synthesized by the condensation of this compound with a 1,2-dione, such as 2,3-butanedione. The subsequent reaction with a nickel source, like (DME)NiBr₂ (DME = 1,2-dimethoxyethane), yields the desired nickel(II) dibromide complex.

Protocol: Ethylene Polymerization

Materials:

  • α-Diimine nickel(II) dibromide complex

  • Methylaluminoxane (MAO) solution in toluene

  • Toluene (anhydrous, polymerization grade)

  • Ethylene gas (polymerization grade)

  • Methanol

  • Hydrochloric acid (10%)

Procedure:

  • Reactor Setup: A high-pressure reactor is thoroughly dried and purged with nitrogen.

  • Catalyst Activation: In a glovebox, the nickel complex is dissolved in toluene. In a separate vial, the desired amount of MAO solution is prepared.

  • Polymerization: Toluene is added to the reactor, and the system is pressurized with ethylene to the desired pressure. The MAO solution is injected into the reactor, followed by the catalyst solution. The polymerization is carried out at a constant temperature and pressure for a specified time.

  • Termination and Work-up: The polymerization is terminated by venting the ethylene and adding acidic methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

Catalytic Performance and Polymer Properties

Nickel catalysts with this compound-derived ligands exhibit exceptional activity and produce high molecular weight polyethylene.

CatalystCo-catalystActivity (g PE / (mol Ni · h))Mw ( kg/mol )PDI (Mw/Mn)Reference
1 MAO1.2 x 10⁶4501.8[6]
2 MAO5.8 x 10⁶3202.1[7]
Mechanistic Considerations in Polymerization

The bulky ligand framework plays a critical role in the Brookhart mechanism for chain walking, which introduces branches into the polymer chain. The steric pressure exerted by the dibenzhydryl groups influences the rate of β-hydride elimination and re-insertion, thereby controlling the degree of branching.

G Initiation [Ni]-H + C2H4 Propagation [Ni]-Polymer + C2H4 Initiation->Propagation ChainWalking β-Hydride Elimination & Re-insertion Propagation->ChainWalking Termination Chain Transfer Propagation->Termination Polymer Branched Polyethylene Propagation->Polymer ChainWalking->Polymer

Caption: Key steps in ethylene polymerization.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of bulky ligands that have a profound impact on the performance of transition metal catalysts. The well-defined steric environment created by the dibenzhydryl groups enables unprecedented activity and selectivity in challenging catalytic transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable ligand scaffold in their synthetic endeavors.

References

Sources

Synthesis of 2,6-Dibenzhydryl-4-methylaniline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Encumbered Anilines

In the landscape of modern synthetic chemistry and materials science, the demand for molecules with precisely tailored steric and electronic properties is ever-increasing. Among these, sterically hindered anilines, such as 2,6-dibenzhydryl-4-methylaniline and its derivatives, have emerged as pivotal building blocks. The bulky dibenzhydryl groups flanking the amino functionality impart unique characteristics, including enhanced stability to the corresponding metal complexes, modified reactivity, and specific conformational preferences. These attributes make them invaluable as ligands in catalysis, precursors for novel polymers, and key components in the design of advanced organic materials.[1]

This comprehensive guide provides a detailed protocol for the synthesis of this compound, a compound whose preparation is not trivial due to the significant steric hindrance around the aniline core. Direct alkylation of 4-methylaniline is generally not a feasible approach. Therefore, a multi-step synthetic strategy is employed, commencing with the esterification of 2-amino-5-methylbenzoic acid, followed by a Grignard reaction to introduce the bulky benzhydryl substituents. This document will elucidate the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the characterization and potential applications of these fascinating molecules.

Strategic Approach: Overcoming Steric Hindrance

The direct introduction of two bulky benzhydryl groups onto the ortho positions of 4-methylaniline via a classical Friedel-Crafts alkylation is highly challenging due to severe steric hindrance. A more strategic and effective approach involves the construction of the sterically crowded aniline ring through a multi-step sequence. The chosen strategy leverages the reactivity of an ester functionality to introduce the benzhydryl groups via a Grignard reaction.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Part 1: Starting Material Preparation cluster_1 Part 2: Grignard Reagent Preparation cluster_2 Part 3: Core Synthesis and Final Product A 2-Amino-5-methylbenzoic acid B Methyl 2-amino-5-methylbenzoate A->B Esterification (Methanol, H₂SO₄) F This compound B->F C Bromobenzene E Phenylmagnesium bromide C->E D Magnesium D->E Anhydrous Ether E->F Grignard Reaction & Workup

Sources

Application Notes and Protocols: Harnessing 2,6-Dibenzhydryl-4-methylaniline for the Stabilization of Low-Valent Metal Centers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Stabilizing Low-Valent Metal Centers

Low-valent metal complexes are of paramount importance in synthetic chemistry, catalysis, and materials science due to their unique reactivity and electronic properties.[1][2] These electron-rich species can activate inert small molecules, catalyze challenging transformations, and serve as precursors to novel materials. However, their high reactivity also makes them prone to decomposition through pathways such as oxidation, disproportionation, or oligomerization. The isolation and study of these transient species necessitate sophisticated strategies to kinetically stabilize the low-valent metal center.

One of the most effective strategies is the use of sterically demanding ligands.[2] These bulky ligands create a protective pocket around the metal center, preventing unwanted intermolecular interactions and allowing for the isolation of otherwise unstable complexes. This guide focuses on the application of 2,6-Dibenzhydryl-4-methylaniline and its derivatives as exceptionally bulky ligands for the stabilization of low-valent metal centers.

The Ligand: this compound - A Shield for Reactive Metals

This compound is a primary aniline bearing two bulky benzhydryl (diphenylmethyl) groups at the ortho positions. This substitution pattern creates a significant steric profile, making it an ideal platform for the synthesis of ligands designed to encapsulate and stabilize reactive metal centers.

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₃₃H₂₉N[3]
Molecular Weight439.6 g/mol [3]
AppearanceWhite to off-white solid
SolubilitySoluble in many organic solvents (e.g., toluene, THF, dichloromethane)

The true utility of this aniline lies in its facile conversion into a variety of ligand types, most notably Schiff bases and amido ligands. The bulky 2,6-dibenzhydryl-4-methylphenyl group acts as a "gatekeeper," controlling access to the metal center and influencing its coordination geometry and reactivity.

Ligand Synthesis: Crafting the Protective Shell

The primary aniline group of this compound serves as a versatile handle for the synthesis of more complex ligands. A common and straightforward approach is the formation of Schiff base ligands through condensation with aldehydes or ketones.[4][5]

Protocol 1: Synthesis of a Mono-Schiff Base Ligand

This protocol describes the synthesis of 4-((2,6-dibenzhydryl-4-methylphenyl)imino)pentan-2-one, a mono-Schiff base derived from this compound and acetylacetone.[4]

Materials:

  • This compound

  • Acetylacetone

  • Ethanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Add 1.0 equivalent of acetylacetone to the solution.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Characterization:

The resulting Schiff base ligand can be characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][5]

Synthesis of Low-Valent Metal Complexes: A Case Study with Lanthanides

The true test of a bulky ligand lies in its ability to stabilize low-valent metal centers. A compelling example is the stabilization of divalent lanthanides, which are powerful reducing agents and challenging to handle. The following protocol is adapted from the synthesis of Sm(II) and Yb(II) complexes using a bis(imino)acenaphthene ligand derived from this compound.[6]

Protocol 2: Synthesis of a Low-Valent Samarium(II) Complex

Ligand Synthesis (Precursor): The ligand, 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene (ArBIG-bian), is synthesized by the condensation of this compound with acenaphthenequinone.

Complexation Procedure:

Materials:

  • ArBIG-bian ligand

  • Samarium metal (powder or turnings)

  • Tetrahydrofuran (THF), freshly distilled from Na/benzophenone

  • Toluene, freshly distilled from Na/benzophenone

  • Schlenk flask and line

  • Glovebox (optional, but highly recommended)

Procedure (under inert atmosphere):

  • In a Schlenk flask, combine the ArBIG-bian ligand (1.0 equivalent) and an excess of samarium metal (e.g., 2-3 equivalents).

  • Add dry, degassed THF to the flask to dissolve the ligand.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change.

  • After stirring for 24-48 hours, filter the reaction mixture to remove the excess samarium metal.

  • Remove the THF under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of THF and toluene to obtain X-ray quality crystals.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Low-valent lanthanides are extremely air and moisture sensitive. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Excess Metal: Using an excess of the reducing metal (samarium) ensures the complete reduction of the ligand and the formation of the desired low-valent metal complex.

  • Dry Solvents: Water will readily oxidize the low-valent metal center. Therefore, the use of rigorously dried and degassed solvents is crucial.

  • Recrystallization: This step is essential for obtaining a pure, crystalline product suitable for characterization, including single-crystal X-ray diffraction.

Characterization of the Low-Valent Complex:

The resulting low-valent samarium(II) complex can be characterized by:

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex and confirming the coordination environment of the metal center. The bulky 2,6-dibenzhydryl-4-methylphenyl groups will be observed to effectively shield the metal atom.[6]

  • ¹H NMR Spectroscopy: While samarium(II) is paramagnetic, NMR spectra can still provide valuable structural information.[6]

  • Magnetic Susceptibility Measurements: These measurements will confirm the oxidation state of the samarium ion.[6]

The Role of the Bulky Ligand: A Deeper Look

The successful isolation of the Sm(II) complex in the previous example is a direct consequence of the steric bulk provided by the 2,6-dibenzhydryl-4-methylphenyl groups. This steric hindrance provides kinetic stabilization through several mechanisms:

  • Preventing Oligomerization: The bulky ligands physically block the metal centers from approaching each other, thus preventing the formation of metal-metal bonds or bridging interactions that can lead to decomposition.

  • Inhibiting Bimolecular Reactions: The steric shield around the metal center restricts the approach of other molecules, including potential oxidizing agents or substrates that could lead to unwanted side reactions.

  • Enforcing Low Coordination Numbers: The steric demands of the ligand can limit the number of other ligands that can bind to the metal center, often leading to coordinatively unsaturated and highly reactive species that are still isolable.

G cluster_ligand Ligand Design cluster_complex Complex Formation cluster_properties Resulting Properties Ligand This compound (Bulky Precursor) Complex Kinetically Stabilized Low-Valent Metal Complex Ligand->Complex Coordination Metal Low-Valent Metal Precursor Metal->Complex Reduction & Coordination Stability Increased Stability Complex->Stability Steric Shielding Reactivity Unique Reactivity Complex->Reactivity Controlled Access

Potential Applications and Future Directions

The ability to stabilize low-valent metal centers opens up a wide range of possibilities for catalysis and synthetic applications. Metal complexes bearing ligands derived from this compound are promising candidates for:

  • Small Molecule Activation: The electron-rich and coordinatively unsaturated metal centers can potentially bind and activate small molecules such as N₂, CO₂, and H₂.[1]

  • Catalysis: These complexes could serve as catalysts or pre-catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

  • Materials Science: The unique electronic and magnetic properties of these complexes could be exploited in the design of new functional materials.

Future research in this area will likely focus on expanding the range of low-valent metal complexes stabilized by these bulky ligands, exploring their reactivity in detail, and harnessing their potential in catalytic applications.

References

  • Figueroa, J. S.
  • Semproni, S. P., & Mindiola, D. J. (2020). Modern applications of low-valent early transition metals in synthesis and catalysis.
  • Saxena, P., & Murugavel, R. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences.
  • Moskalev, M. V., et al. Aluminum Dihalide Complexes Based on the 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]Acenaphthene Ligand.
  • Abdel-Rahman, L. H., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97182226, this compound. Retrieved from [Link].

Sources

Synthesis of a Sterically Encumbered β-Enaminone: An Application Note on the Reaction of 2,6-Dibenzhydryl-4-methylaniline with Acetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Steric Bulk in Ligand Design

In the realm of coordination chemistry and catalysis, the architectural design of ligands plays a pivotal role in dictating the properties and reactivity of metal complexes.[1] Sterically demanding ligands are instrumental in stabilizing metals in unusual oxidation states or coordination geometries, and in tailoring the selectivity of catalytic transformations by controlling access to the metallic center.[2][3] The aniline derivative, 2,6-Dibenzhydryl-4-methylaniline, is a prime example of a bulky primary amine precursor, whose immense steric profile, conferred by the two diphenylmethyl (benzhydryl) groups, makes it a valuable building block for advanced ligand systems.[2][4]

This application note provides a detailed protocol and scientific rationale for the synthesis of 4-(2,6-dibenzhydryl-4-methylphenylamino)pent-3-ene-2-one, a bulky mono-Schiff base (more accurately, its stable β-enaminone tautomer), through the condensation reaction of this compound with acetylacetone.[1] This product serves as a precursor to sophisticated β-diketiminato (nacnac) ligands, which are celebrated for their ability to kinetically stabilize highly reactive low-oxidation state metal complexes.[5][6][7] We will delve into the mechanistic underpinnings of this condensation, provide a robust, step-by-step experimental protocol, and outline the necessary characterization techniques.

Reaction Overview and Mechanistic Insights

The reaction between a primary amine and a β-dicarbonyl compound like acetylacetone is a classic condensation reaction. While similar reactants can sometimes lead to heterocyclic systems like pyrroles via the Paal-Knorr synthesis, that pathway requires a 1,4-dicarbonyl compound.[8][9][10] In this case, the 1,3-dicarbonyl nature of acetylacetone, combined with the significant steric hindrance from the this compound, favors the formation of a stable, open-chain β-enaminone.

The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl groups of acetylacetone, which exists in tautomeric equilibrium with its enol form. An acid catalyst, often present as an impurity or added in trace amounts, can facilitate this by protonating a carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Following the initial addition, a hemiaminal intermediate is formed, which then readily dehydrates to yield the final product. The steric bulk of the aniline derivative prevents a second condensation reaction with the remaining carbonyl group, leading to the selective formation of the mono-condensation product.[1]

Physicochemical Data of Reactants

A thorough understanding of the reactants' properties is crucial for safe and effective experimental design.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₃₃H₂₉N439.60182-183White to off-white solid
Acetylacetone (2,4-Pentanedione)C₅H₈O₂100.12-23Colorless liquid

Data sourced from PubChem and other chemical suppliers.[11][12]

Experimental Protocol

This protocol is adapted from the established synthesis reported by Panda and coworkers.[1]

Materials and Equipment:

  • This compound (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Absolute Ethanol (EtOH)

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Buchner funnel and filter paper for vacuum filtration

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetylacetone is flammable and a skin/eye irritant. Handle with care.

Step-by-Step Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 4.40 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 25-30 mL) to the flask to dissolve the aniline. Gentle warming may be required to achieve full dissolution.

  • Reagent Addition: To the resulting solution, add acetylacetone (e.g., 1.00 g, ~1.02 mL, 10.0 mmol, 1.0 eq) dropwise using a pipette.

  • Reaction Condition: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Allow the reaction to proceed under reflux for approximately 4-6 hours.[1]

  • Product Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to crystallize out of the solution upon cooling.

  • Crystallization and Filtration: Further cool the flask in an ice bath to maximize product precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product, 4-(2,6-dibenzhydryl-4-methylphenylamino)pent-3-ene-2-one, under vacuum. A moderate to good yield is expected.[1]

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow A 1. Dissolve Aniline in Ethanol B 2. Add Acetylacetone A->B C 3. Reflux (4-6h) B->C D 4. Cool to RT, then Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Product Under Vacuum F->G

Caption: High-level experimental workflow for the synthesis.

Caption: Simplified reaction mechanism overview.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized 4-(2,6-dibenzhydryl-4-methylphenylamino)pent-3-ene-2-one, a suite of analytical techniques is recommended.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the aromatic protons of the benzhydryl and aniline rings, the methyl groups on the aniline and acetylacetone backbone, the methine proton of the benzhydryl groups, the vinyl proton, and a broad signal for the N-H proton.
¹³C NMR Carbon Skeleton ConfirmationResonances for all unique carbon atoms, including the aromatic carbons, aliphatic carbons of the methyl and methine groups, and the carbonyl and enamine carbons of the backbone.
FT-IR Functional Group AnalysisCharacteristic stretching frequencies for N-H (amine), C=O (ketone), and C=C (alkene) bonds.
Mass Spec. Molecular Weight VerificationA molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the product (C₃₃H₃₁NO, MW: 473.62 g/mol ).
Melting Point Purity AssessmentA sharp melting point range consistent with a pure crystalline compound.
X-ray Cryst. Definitive Structure ProofProvides the exact three-dimensional arrangement of atoms and bond lengths/angles, confirming the β-enaminone structure.[1]

Conclusion and Future Applications

The condensation of this compound with acetylacetone is a straightforward and efficient method for synthesizing a highly valuable, sterically demanding β-enaminone ligand precursor.[1] The extreme steric bulk imparted by the dibenzhydryl substituents makes this ligand framework particularly suited for stabilizing reactive metal centers.

This β-enaminone can be readily deprotonated to form its corresponding anion, which can then be used in salt metathesis reactions with a wide variety of metal halides to generate novel β-diketiminato metal complexes.[7] These resulting complexes are promising candidates for applications in homogeneous catalysis, small molecule activation, and the synthesis of materials with unique electronic and magnetic properties. The protocol described herein provides researchers with a reliable and reproducible method to access this important class of bulky ligands, opening avenues for further exploration in inorganic and organometallic chemistry.[13]

References

  • Amarnath, V., et al. (1991). The Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. Available at: [Link]

  • Panda, C., et al. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences. Available at: [Link]

  • Mailig, M., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. Available at: [Link]

  • Jones, C., et al. (2018). Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes. Molecules. Available at: [Link]

  • Wikipedia (n.d.). Paal–Knorr synthesis. Available at: [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Bourget-Merle, L., et al. (2002). Synthesis and Characterization of Three-Coordinate and Related β-Diketiminate Derivatives of Manganese, Iron, and Cobalt. Inorganic Chemistry. Available at: [Link]

  • Khan, S., et al. (2014). Condensation reaction of acetylacetone with aniline in the presence of different organic solvents. ResearchGate. Available at: [Link]

  • Stanciu, C., et al. (2021). Unconventional Approaches in Coordination Chemistry and Organometallic Reactivity. PMC - PubMed Central. Available at: [Link]

Sources

Preparation of Sterically Demanding Schiff Base Ligands from 2,6-Dibenzhydryl-4-methylaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Steric Hindrance in Ligand Design

In the realm of coordination chemistry and catalysis, the architectural design of ligands plays a pivotal role in dictating the reactivity, selectivity, and stability of their corresponding metal complexes. The incorporation of bulky substituents into a ligand framework can create a unique steric environment around the metal center. This steric encumbrance is not a mere impediment; it is a strategic design element that can fine-tune the chemical and physical properties of the complex.[1] The bulky 2,6-dibenzhydryl-4-methylaniline is an exemplary precursor for synthesizing such sterically demanding Schiff base ligands. The two bulky dibenzhydryl groups flanking the amine functionality provide a significant steric shield, influencing the coordination geometry and accessibility of the resulting metal complexes. This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff base ligands derived from this unique aniline derivative.

Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] This reaction is a cornerstone of ligand synthesis due to its simplicity and the versatility of the resulting products.[4][5] The Schiff base ligands derived from this compound are of particular interest due to their potential applications in catalysis, where the steric bulk can enhance selectivity, and in stabilizing metal centers in unusual oxidation states.[1][6][7][8]

Core Synthesis Principle: The Condensation Reaction

The fundamental reaction for the preparation of these Schiff base ligands is the nucleophilic addition of the primary amine (this compound) to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the imine.

Reaction Rationale:

  • Solvent Selection: Ethanol is a commonly employed solvent for Schiff base synthesis.[1][5] It effectively dissolves both the aniline and a wide range of carbonyl compounds. Its boiling point allows for reactions to be conducted at a moderately elevated temperature (reflux), which typically provides sufficient energy to overcome the activation barrier of the reaction without degrading the reactants or products.

  • Catalysis: While many Schiff base condensations proceed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) or a strong acid (e.g., a drop of concentrated sulfuric acid) can be used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[5] However, for the synthesis involving this compound, the reaction often proceeds efficiently without a catalyst due to the elevated temperatures under reflux conditions.[1]

  • Stoichiometry: The stoichiometry of the reactants is crucial and depends on the desired final product. For the synthesis of a mono-Schiff base, a 1:1 molar ratio of the aniline to a mono-aldehyde/ketone is used. For the formation of bis- or tris-Schiff bases from poly-functional carbonyl compounds, the molar ratio is adjusted accordingly (e.g., a 2:1 or 3:1 ratio of aniline to dialdehyde or trialdehyde, respectively).[1]

Experimental Protocols

Protocol 1: Synthesis of a Mono-Schiff Base Ligand

This protocol details the synthesis of a mono-Schiff base from this compound and a suitable mono-carbonyl compound, such as acetylacetone.[1]

Materials:

  • This compound

  • Acetylacetone

  • Ethanol (absolute)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol. Stir the solution until the aniline is completely dissolved.

  • Addition of Carbonyl Compound: To the stirred solution, add 1.0 mmol of acetylacetone.

  • Reaction under Reflux: Equip the flask with a condenser and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Visualization of the Workflow:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Aniline This compound in Ethanol Reflux Reflux in Ethanol (4-6 hours) Aniline->Reflux Carbonyl Acetylacetone Carbonyl->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Purified Mono-Schiff Base Drying->Product

Caption: Workflow for the synthesis of a mono-Schiff base ligand.

Protocol 2: Synthesis of a Bis-Schiff Base Ligand

This protocol outlines the synthesis of a bis-Schiff base using a dialdehyde, such as 2-hydroxy-5-methylisophthalaldehyde.[1]

Materials:

  • This compound

  • 2-Hydroxy-5-methylisophthalaldehyde

  • Ethanol (absolute)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 40 mL of absolute ethanol.

  • Addition of Dialdehyde: In a separate beaker, dissolve 1.0 mmol of 2-hydroxy-5-methylisophthalaldehyde in 20 mL of ethanol. Add this solution dropwise to the stirred aniline solution.

  • Reaction under Reflux: Attach a condenser to the flask and bring the reaction mixture to reflux with vigorous stirring. Maintain reflux for 8-12 hours.

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to ambient temperature. The formation of a precipitate should be observed.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether to remove impurities.

  • Drying: Dry the final product under vacuum to yield the pure bis-Schiff base.

Characterization of the Schiff Base Ligands

A thorough characterization is essential to confirm the identity and purity of the synthesized ligands. The following techniques are routinely employed:

Technique Purpose Expected Observations
Infrared (IR) Spectroscopy To identify the formation of the azomethine (C=N) bond.Appearance of a characteristic stretching vibration for the C=N bond, typically in the range of 1600-1650 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the carbonyl compound.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the purity of the compound.The appearance of a characteristic signal for the imine proton (-CH=N-) in the ¹H NMR spectrum. The chemical shifts of the aromatic and aliphatic protons will also be consistent with the proposed structure. The ¹³C NMR spectrum will show a signal for the imine carbon.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the synthesized ligand.The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the Schiff base ligand.
Elemental Analysis (CHN) To determine the elemental composition of the compound.The experimentally determined percentages of carbon, hydrogen, and nitrogen will be in close agreement with the calculated values for the proposed molecular formula.
Single Crystal X-ray Diffraction To determine the precise three-dimensional structure of the molecule.Provides definitive proof of the structure, including bond lengths, bond angles, and overall molecular conformation.[1]

Applications in Coordination Chemistry and Catalysis

Schiff base ligands are renowned for their ability to form stable complexes with a wide range of metal ions.[4][9][10] The sterically hindered Schiff bases derived from this compound are particularly valuable for:

  • Catalysis: The bulky nature of these ligands can create a specific coordination environment around a metal center, influencing the substrate approach and thus enhancing the selectivity of catalytic reactions such as polymerization, oxidation, and reduction.[7][8][11][12]

  • Stabilization of Reactive Species: The steric bulk can protect low-coordinate or low-valent metal centers from unwanted side reactions, allowing for the isolation and study of otherwise unstable species.[1]

  • Biomimetic Chemistry: Metal complexes of Schiff bases can serve as models for active sites in metalloenzymes.

  • Materials Science: These ligands and their metal complexes can be incorporated into polymers or deposited on surfaces to create materials with tailored electronic, magnetic, or optical properties.

Conclusion

The synthesis of Schiff base ligands from the sterically demanding this compound offers a versatile platform for the development of novel coordination compounds with unique properties. The straightforward condensation reaction, coupled with the ability to tune the steric and electronic properties by varying the carbonyl precursor, makes this an attractive area of research. The detailed protocols and characterization guidelines provided herein are intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug discovery.

References

  • Synthesis and characterization of a novel Schiff base derived from 2,4,6-trimethyl-m-phenylenediamine with o-vanillin and its metal complexes - ResearchGate. Available at: [Link]

  • Saxena, P., & Murugavel, R. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1479–1490. Available at: [Link]

  • Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Available at: [Link]

  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar - Longdom Publishing. Available at: [Link]

  • Haghgooie, M., et al. (2012). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry, 24(12), 6081-6084.
  • Synthesis and characterization of a novel Schiff base derived from 2,4,6-trimethyl-m-phenylenediamine with o-vanillin and its metal complexes | Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric - MDPI. Available at: [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Publishing. Available at: [Link]

  • (PDF) Schiff Base Complexes for Catalytic Application - ResearchGate. Available at: [Link]

  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review - MDPI. Available at: [Link]

  • Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde - MDPI. Available at: [Link]

  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline - Der Pharma Chemica. Available at: [Link]

  • This compound | C33H29N | CID 97182226 - PubChem. Available at: [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available at: [Link]

  • Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). Available at: [Link]

Sources

The Cornerstone of Catalyst Efficiency: Application Notes on Phosphine Ligands Derived from 2,6-Dibenzhydryl-4-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Precursor to Performance

In the landscape of palladium-catalyzed cross-coupling reactions, the design of the ligand is paramount to achieving high catalytic activity, stability, and broad substrate scope. While 2,6-Dibenzhydryl-4-methylaniline is not typically employed as a ligand itself, it serves as a critical and highly valuable precursor for a class of sterically demanding, electron-rich phosphine ligands. The immense steric bulk imparted by the two benzhydryl groups ortho to the nitrogen or a phosphine substituent creates a unique chemical environment around the metal center, which is the cornerstone of this system's efficacy in challenging cross-coupling reactions.

The core principle behind the utility of these ligands is the concept of "ligand-enabled catalysis." The bulky architecture of the 2,6-dibenzhydryl-4-methylphenyl backbone plays a crucial role in promoting the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts in cross-coupling cycles.[1] This steric hindrance also facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, leading to faster reaction times and higher turnover numbers.[1] This guide provides a comprehensive overview of the synthesis of a representative phosphine ligand from this compound and its application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

From Aniline to Ligand: A Synthetic Workflow

The transformation of this compound into a potent phosphine ligand is a key enabling step for its use in catalysis. Two primary strategies can be envisioned: the synthesis of an aminophosphine with a P-N bond, or the conversion of the aniline to an aryl halide followed by phosphination to create a more robust P-C bond. The latter approach is often preferred for creating highly stable ligands for palladium catalysis. A second approach involves the synthesis of a bisphosphine ligand, which has shown considerable utility.[1]

Protocol 1: Synthesis of a Bisphosphine Ligand: [Ar*N(CH₂PPh₂)₂]

A notable ligand derived from the title aniline is the bisphosphine [ArN(CH₂PPh₂)₂], where Ar represents the 2,6-dibenzhydryl-4-methylphenyl core. This ligand has demonstrated effectiveness in the Suzuki-Miyaura coupling of challenging aryl chloride substrates.[1]

Experimental Workflow:

G cluster_0 Ligand Synthesis Aniline This compound Reaction Condensation Reaction (Toluene, heat) Aniline->Reaction Reagent Ph₂PCH₂OH Reagent->Reaction Ligand [Ar*N(CH₂PPh₂)₂] (Final Product) Reaction->Ligand

Caption: Synthesis of the bisphosphine ligand.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and (diphenylphosphino)methanol (Ph₂PCH₂OH) (2.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aniline.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The resulting bisphosphine ligand, [Ar*N(CH₂PPh₂)₂], should be handled and stored under an inert atmosphere to prevent oxidation.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its organoboron reagents.[2] Ligands derived from this compound have proven to be particularly effective for the coupling of challenging substrates, such as electron-rich or sterically hindered aryl chlorides.[1]

The Catalytic Cycle

The bulky phosphine ligand plays a critical role in several steps of the catalytic cycle. It stabilizes the active Pd(0) species, facilitates the oxidative addition of the aryl chloride, and promotes the rate-limiting reductive elimination step to release the biaryl product.

G cluster_legend Legend Pd0L Pd(0)L ArPdLX Ar-Pd(II)-X L Pd0L->ArPdLX Ar-X OxAdd Oxidative Addition ArPdLAr Ar-Pd(II)-Ar' L ArPdLX->ArPdLAr Ar'B(OH)₂ + Base Transmetal Transmetalation ArPdLAr->Pd0L Ar-Ar' RedElim Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base L L = Bulky Phosphine Ligand Ar Ar = Aryl Group

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using the bisphosphine ligand derived from this compound.[1]

Materials and Reagents:

Reagent/MaterialPurposeTypical Loading
Aryl ChlorideSubstrate1.0 mmol
Arylboronic AcidCoupling Partner1.2 - 1.5 mmol
Pd₂(dba)₃Palladium Precursor1.0 mol%
[Ar*N(CH₂PPh₂)₂] LigandLigand2.5 mol%
K₃PO₄ (anhydrous)Base2.0 - 3.0 mmol
Toluene/DioxaneSolvent3-5 mL

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium precursor Pd₂(dba)₃ (1.0 mol%), the bisphosphine ligand (2.5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl chloride (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals and fine chemicals.[3] The sterically hindered and electron-rich nature of phosphine ligands derived from this compound makes them highly effective for the coupling of challenging amine and aryl halide partners.[4]

The Catalytic Cycle

Similar to the Suzuki coupling, the bulky ligand facilitates the key steps of oxidative addition and reductive elimination. A crucial difference is the deprotonation of the amine to form a palladium-amido complex prior to reductive elimination.

G cluster_legend Legend Pd0L Pd(0)L ArPdLX Ar-Pd(II)-X L Pd0L->ArPdLX Ar-X OxAdd Oxidative Addition ArPdLNR2 Ar-Pd(II)-NR₂ L ArPdLX->ArPdLNR2 HNR₂ + Base AmineCoord Amine Coordination + Deprotonation ArPdLNR2->Pd0L Ar-NR₂ RedElim Reductive Elimination ArNR2 Ar-NR₂ ArX Ar-X HNR2 HNR₂ + Base L L = Bulky Phosphine Ligand Ar Ar = Aryl Group

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dibenzhydryl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-Dibenzhydryl-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with purifying this sterically hindered and bulky aromatic amine. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Purification Strategy Selection: A Logic-Driven Approach

The purification of this compound (DBMA) presents unique challenges due to its bulky benzhydryl groups, which influence its solubility, crystallinity, and chromatographic behavior. The choice of purification method is critical and depends on the scale of your synthesis, the nature of impurities, and the desired final purity.

A decision-making workflow for selecting the optimal purification strategy is presented below.

Purification_Strategy Start Crude DBMA Sample Purity_Check Assess Purity (TLC, LC-MS, 1H NMR) Start->Purity_Check Decision1 Purity > 95%? Purity_Check->Decision1 Decision2 Are impurities baseline or polar? Decision1->Decision2 No Recrystallization Recrystallization Decision1->Recrystallization Yes Column_Chromatography Column Chromatography Decision2->Column_Chromatography Yes Final_Product Pure DBMA (>99%) Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision workflow for DBMA purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a problem-cause-solution format.

Problem Probable Cause(s) Solution(s)
Low Purity After Recrystallization Inappropriate solvent system: The chosen solvent may not have a steep enough solubility curve for DBMA, leading to co-precipitation of impurities.Solvent Screening: Perform small-scale solubility tests with a range of solvents. Good candidates will fully dissolve DBMA when hot but show very limited solubility when cold. Consider solvent pairs like ethanol/water or toluene/hexanes.
Oiling out: The compound separates as a liquid phase instead of forming crystals. This is common for bulky molecules.Modify Crystallization Conditions: Lower the concentration of the solution. Cool the solution more slowly. Add a seed crystal to induce crystallization. Use a solvent system where DBMA has slightly higher solubility at elevated temperatures.
Low Yield After Column Chromatography Irreversible adsorption on silica gel: The basic amine group can strongly interact with the acidic silanol groups on the silica surface.[1]Use a Modified Stationary Phase: Employ deactivated silica gel (e.g., treated with triethylamine) or use an alternative stationary phase like alumina (basic or neutral).[1]
Co-elution with non-polar impurities: The bulky, non-polar nature of the benzhydryl groups can cause DBMA to elute with similarly non-polar byproducts.Optimize Mobile Phase: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution for amines on silica gel.[2]
Product Discoloration (Yellow/Brown) Oxidation: Anilines, especially sterically unhindered ones, are prone to air oxidation, which can lead to colored impurities. While DBMA is hindered, oxidation can still occur over time or under harsh conditions.[3]Work under an inert atmosphere: When possible, perform purification steps under nitrogen or argon. Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[4] Be cautious not to add too much, as it can also adsorb the product.
Streaking on TLC Plate Interaction with silica: The basic amine group interacts strongly with the acidic silica gel on the TLC plate.Modify TLC Conditions: Add a small amount of triethylamine or ammonia to the developing solvent to neutralize the acidic sites on the silica.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities in related aniline syntheses include unreacted starting materials, mono-benzhydrylated aniline, and potentially over-alkylated products.[5] Depending on the reaction conditions, isomeric products could also be formed.[5]

Q2: Can I use reverse-phase chromatography to purify DBMA?

A2: Yes, reverse-phase chromatography is a viable option, especially for removing non-polar impurities. A C18 column with a mobile phase of acetonitrile and water would be a good starting point.[5] Given that DBMA is a basic compound, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the amine.[6] Alternatively, using a basic mobile phase (e.g., with ammonium hydroxide) can also be effective.[2]

Q3: My purified DBMA is an off-white solid. Is this acceptable?

A3: While a pure compound is typically white, a slight off-white or pale yellow color in bulky anilines is not uncommon and may not necessarily indicate significant impurity. However, a darker color (yellow to brown) suggests the presence of oxidation products. Purity should be confirmed by analytical techniques like NMR, LC-MS, and melting point determination.

Q4: How should I store purified this compound?

A4: Due to the potential for oxidation, it is best to store DBMA in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.

Q5: Is it possible to purify DBMA by forming a salt?

A5: Yes, this is a classic technique for purifying amines.[7][8] You can react the crude DBMA with an acid like hydrochloric acid or methanesulfonic acid to form the corresponding salt.[7] These salts often have different solubility properties than the free base and can be purified by recrystallization.[7] The pure amine can then be regenerated by treatment with a base.[7] This method is particularly effective for removing non-basic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is suitable for material that is already relatively pure (>90%) and aims to remove minor impurities.

  • Solvent Selection: In a small test tube, dissolve a small amount of crude DBMA in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).

  • Hot Dissolution: In a larger flask, dissolve the bulk of the crude DBMA in the chosen solvent at its boiling point until a clear solution is obtained. Use a minimal amount of solvent.

  • (Optional) Decolorization: If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This method is ideal for separating DBMA from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 hexanes:triethylamine). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude DBMA in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexanes with 0.5% triethylamine). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified DBMA.

References

  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. (n.d.). Google Patents.
  • Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. (2017). Journal of Chemical Sciences. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). Dalton Transactions. Retrieved January 23, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Does aniline stick in columns during column chromatography? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 23, 2026, from [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • US4219503A - Process for producing 2,6-dialkylanilines. (n.d.). Google Patents.
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]

  • Purify and dry aniline? (2014). Reddit. Retrieved January 23, 2026, from [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. (2015). Organic Letters. Retrieved January 23, 2026, from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved January 23, 2026, from [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dibenzhydryl-4-methylaniline Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions when utilizing 2,6-Dibenzhydryl-4-methylaniline and its derivatives as ligands in catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of employing this sterically demanding ligand in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental challenges and achieve optimal results.

Introduction to this compound in Catalysis

This compound is a highly bulky aniline derivative frequently employed as a ligand in transition metal catalysis, particularly with palladium and nickel. Its significant steric hindrance is a key feature, influencing the coordination environment of the metal center and promoting challenging cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, especially with sterically congested substrates. The bulky benzhydryl groups can facilitate reductive elimination, a crucial step in the catalytic cycle, and can help to prevent catalyst deactivation pathways.[1][2] However, this same steric bulk can also present challenges, such as slow reaction rates if not properly optimized. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is primarily used as a ligand for palladium and nickel catalysts in cross-coupling reactions. Its steric bulk makes it particularly effective for:

  • Buchwald-Hartwig amination: Coupling of aryl halides or triflates with a wide range of amines, including sterically hindered primary and secondary amines.

  • Suzuki-Miyaura coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds, especially with sterically demanding coupling partners.

  • Other cross-coupling reactions: While less common, it can be adapted for other palladium- or nickel-catalyzed transformations where steric bulk on the ligand is advantageous.

Q2: How does the steric hindrance of this ligand benefit my reaction?

A2: The pronounced steric bulk of the 2,6-dibenzhydryl substituents plays a crucial role in promoting the reductive elimination step of the catalytic cycle.[3][4][5] This is often the rate-limiting step, especially in the formation of sterically congested products. By creating a crowded environment around the metal center, the ligand encourages the release of the product, thereby turning over the catalyst more efficiently. This can lead to higher yields and faster reaction times when coupling challenging substrates.

Q3: What are the most common challenges I might face when using this catalyst system?

A3: The most frequent issues encountered are:

  • Low or no conversion: This can be due to a variety of factors including catalyst deactivation, improper reaction setup, or suboptimal choice of reaction parameters (base, solvent, temperature).

  • Slow reaction rates: The steric bulk that is beneficial for reductive elimination can sometimes hinder the initial oxidative addition step or substrate coordination.

  • Formation of side products: Common side products include dehalogenation of the aryl halide and homocoupling of the starting materials.

  • Difficulty in product purification: The bulky ligand and its byproducts can sometimes complicate the isolation of the desired product.

The troubleshooting section below provides detailed guidance on how to address each of these issues.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during your experiments.

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Steps & Scientific Rationale
Catalyst Deactivation Re-evaluate your reaction setup: Ensure strict anaerobic and anhydrous conditions. Oxygen can oxidize the active Pd(0) or Ni(0) species, rendering it inactive. Trace water can react with the strong bases typically used, affecting their efficacy. Protocol: Use Schlenk techniques or a glovebox for reaction setup. Ensure solvents and reagents are properly dried and degassed.[6]
Improper Catalyst Activation Pre-form the active catalyst: If using a Pd(II) or Ni(II) precatalyst, ensure it is effectively reduced to the active M(0) state. In some cases, pre-stirring the metal precursor and the this compound ligand in the presence of a reducing agent (if necessary) before adding the substrates can be beneficial.
Suboptimal Base Screen different bases: The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are often effective. The pKa and solubility of the base can significantly impact the reaction rate. For sterically hindered couplings, a stronger base may be required to facilitate the deprotonation of the amine.
Incorrect Solvent Solvent screening is key: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. Aprotic, non-coordinating solvents like toluene, dioxane, or THF are commonly used. For highly polar substrates, a more polar solvent might be necessary, but be aware that coordinating solvents can sometimes inhibit the catalyst.[7]
Insufficient Temperature Increase the reaction temperature: Many cross-coupling reactions, especially with challenging substrates, require elevated temperatures (typically 80-110 °C) to overcome the activation barriers for oxidative addition and other steps in the catalytic cycle.
Problem 2: Slow Reaction Rate
Possible Cause Troubleshooting Steps & Scientific Rationale
Steric Hindrance at Oxidative Addition Step Modify the ligand structure (if possible): While you are using this compound, consider if a slightly less bulky analogue might be beneficial for your specific substrate combination. However, this is often not a practical solution. Optimize catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for a slower turnover frequency.
Poor Solubility of Reactants Choose a more appropriate solvent: As mentioned above, ensure all reactants are sufficiently soluble at the reaction temperature. A change from toluene to dioxane, for instance, might improve solubility and reaction rate.
Inappropriate Base Concentration Adjust the base stoichiometry: Ensure you are using a sufficient excess of base (typically 1.5-2.0 equivalents). In some cases, a higher concentration can accelerate the deprotonation step, which may be rate-limiting.
Problem 3: Formation of Side Products
Possible Cause Troubleshooting Steps & Scientific Rationale
Dehalogenation of Aryl Halide Use a less reducing catalyst system: This side reaction is often promoted by β-hydride elimination from the amine or by other reducing agents present in the reaction mixture. Ensure your amine is of high purity. Optimize the base: A weaker base might disfavor this pathway in some cases.
Homocoupling of Starting Materials Lower the catalyst loading: High catalyst concentrations can sometimes promote homocoupling. Ensure strict anaerobic conditions: Oxygen can facilitate the homocoupling of boronic acids in Suzuki reactions.
Formation of Diaryl Ether (in couplings with phenols) Use a stronger base and anhydrous conditions: In C-O couplings, ensure the phenol is fully deprotonated to the more nucleophilic phenoxide. Water can hydrolyze the catalyst and promote side reactions.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of an aryl bromide with a primary amine using a catalyst system based on this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) source (e.g., Pd₂(dba)₃)

  • This compound ligand

  • Aryl bromide

  • Primary amine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or glovebox

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To a dry Schlenk tube, add Pd(OAc)₂ (1-2 mol%) and the this compound ligand (1.2-2.4 mol%, maintaining a 1:1.2 Pd:ligand ratio).

    • Add the aryl bromide (1.0 equiv) and the primary amine (1.2 equiv).

    • Add NaOtBu (1.5 equiv).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe to achieve a desired concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical starting conditions for optimizing cross-coupling reactions using a palladium catalyst with a bulky biarylphosphine ligand like those derived from this compound. Note that optimal conditions will be substrate-dependent and require empirical determination.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd(PPh₃)₄
Ligand This compound derivativeThis compound derivative
Catalyst Loading 0.5 - 2 mol %1 - 3 mol %
Ligand:Pd Ratio 1.2:1 to 2:11.5:1 to 2.5:1
Base NaOtBu, LHMDS, K₃PO₄K₃PO₄, K₂CO₃, CsF
Solvent Toluene, Dioxane, THFToluene, Dioxane, THF/H₂O
Temperature 80 - 110 °C80 - 110 °C
Typical Yields 70 - 95%75 - 98%

Data compiled from various sources on cross-coupling with bulky ligands.[8][9][10][11]

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination, highlighting the key steps where the bulky this compound ligand (represented as L) plays a crucial role.[1][2][7]

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination (Promoted by bulky L) Catalyst_regen L-Pd(0) L L = this compound based ligand

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Conversion

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low conversion in your cross-coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_setup Verify Anaerobic/ Anhydrous Conditions start->check_setup check_reagents Check Reagent Purity (especially amine and solvent) check_setup->check_reagents increase_temp Increase Reaction Temperature (e.g., in 10°C increments) check_reagents->increase_temp screen_base Screen Different Bases (e.g., NaOtBu, K₃PO₄, LHMDS) increase_temp->screen_base screen_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) screen_base->screen_solvent increase_loading Increase Catalyst Loading (e.g., from 1% to 2-3%) screen_solvent->increase_loading success Reaction Optimized increase_loading->success

Caption: Troubleshooting flowchart for low reaction conversion.

References

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  • Ammann, S. C. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]

  • Hartwig, J. F., et al. (2011). ChemInform Abstract: Synthesis of Hindered Anilines: Copper-Catalyzed Electrophilic Amination of Aryl Boronic Esters. ChemInform, 42(42). Available at: [Link]

  • Greaney, M., et al. (2023). Aryne-Enabled C-N Arylation of Anilines. Angewandte Chemie International Edition, 62(49), e202310583. Available at: [Link]

  • Stradiotto, M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Available at: [Link]

  • Schmidt, J., & Montgomery, J. (2013). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 52(42), 11199-11202. Available at: [Link]

  • Vatankhah-Varnoofaderani, M., et al. (2022). Scheme III. Synthetic scheme of 2,6-disubstituted anilines. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Badgujar, D. M., et al. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(76), 72442-72447. Available at: [Link]

  • Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 2,6-Dibenzhydryl-4-methylaniline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibenzhydryl-4-methylaniline and its complexes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of these sterically demanding compounds. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Introduction to this compound Ligands

The this compound ligand, characterized by its significant steric bulk, is instrumental in modern coordination chemistry and catalysis.[1][2] This bulk is crucial for stabilizing low-coordinate metal centers and fine-tuning the electronic and steric properties of metal complexes.[1][3][4] However, the very features that make these ligands so valuable can also introduce specific stability challenges. This guide will address these issues head-on, providing practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with this compound complexes.

Q1: My this compound-based complex appears to be decomposing upon exposure to air. What is happening and how can I prevent it?

A1: Complexes derived from this compound are often air- and moisture-sensitive.[5][6][7][8][9] Decomposition in the presence of air is typically due to oxidation of the metal center or hydrolysis of the ligand or metal-ligand bond. To prevent this, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[6] Solvents must be rigorously dried and deoxygenated prior to use.[9]

Q2: I am observing a gradual color change in my solution of the complex, even under an inert atmosphere. What could be the cause?

A2: A color change in solution, even under inert conditions, can signify several processes:

  • Ligand re-arrangement or dissociation: The bulky nature of the this compound ligand can sometimes lead to fluxional behavior or even dissociation from the metal center in solution.

  • Reductive elimination: In the case of N-heterocyclic carbene (NHC) complexes derived from this aniline, reductive elimination is a known decomposition pathway.[10][11][12] This process involves the loss of the NHC ligand and a reduction of the metal center.

  • Reaction with trace impurities: Even minute amounts of oxygen, water, or other reactive species in your solvent or inert gas can lead to gradual decomposition. Ensure your purification and handling protocols are stringent.

Q3: My NMR spectrum shows multiple species for what should be a pure complex. What does this indicate?

A3: The presence of multiple species in an NMR spectrum can be indicative of:

  • Isomers: The steric bulk of the ligand may lead to the formation of different stable isomers in solution.

  • Decomposition products: As mentioned above, decomposition can lead to a mixture of compounds.

  • Ligand dissociation equilibrium: In some cases, a dynamic equilibrium between the coordinated and uncoordinated ligand may be observable on the NMR timescale.

To investigate this, consider variable temperature NMR studies to see if the peaks coalesce or sharpen, which can indicate a dynamic process.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Low Yield or No Product Formation During Complex Synthesis

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotonation of the Aniline - Use a stronger base or a different solvent system. - Verify the quality and concentration of your base.The bulky benzhydryl groups can sterically hinder the nitrogen, making deprotonation more challenging.
Air-Sensitivity of Reagents - Ensure all glassware is oven-dried and cooled under vacuum. - Use freshly distilled and deoxygenated solvents. - Perform the entire reaction under a positive pressure of inert gas.[5][7]Many organometallic precursors are pyrophoric or highly reactive with air and moisture.[5][9]
Poor Solubility of Starting Materials - Experiment with different non-coordinating, anhydrous solvents. - Gentle heating may improve solubility, but monitor for thermal decomposition.The bulky, nonpolar nature of the ligand can lead to poor solubility in some common laboratory solvents.

Experimental Protocol: Synthesis of a Generic this compound Metal Complex (Illustrative)

Synthesis_Workflow A Dry Glassware & Reagents B Inert Atmosphere Setup (Schlenk Line/Glovebox) A->B Crucial First Step C Dissolve Ligand in Anhydrous Solvent B->C D Add Base for Deprotonation C->D e.g., n-BuLi, NaH E Add Metal Precursor Solution D->E Slow, dropwise addition F Reaction Monitoring (TLC, NMR) E->F G Workup & Purification under Inert Atmosphere F->G H Characterization G->H

Caption: General workflow for the synthesis of air-sensitive complexes.

Issue 2: Unexpected Reactivity or Catalyst Deactivation

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Ligand Dissociation - Consider using a more coordinating solvent if the reaction mechanism allows. - Lowering the reaction temperature can sometimes favor the coordinated state.The steric strain imposed by the bulky ligand can weaken the metal-ligand bond, leading to dissociation and loss of catalytic activity.
Decomposition via Reductive Elimination - For NHC complexes, avoid reaction conditions that favor reductive processes. - The choice of metal and its oxidation state is critical.Reductive elimination is a common deactivation pathway for NHC-metal complexes, leading to the formation of an imidazolium salt and a reduced metal center.[10]
Reaction with Substrate/Product - Run control experiments without the substrate to monitor complex stability under reaction conditions. - Analyze the reaction mixture for byproducts resulting from ligand modification.In some cases, the substrate or product of a catalytic reaction can react with the complex, leading to its deactivation.

Diagram: Potential Decomposition Pathways

Decomposition_Pathways cluster_products Decomposition Products A Active Complex M-L B Oxidative Decomposition A->B O2, H2O C Ligand Dissociation A->C Solvent, Heat D Reductive Elimination (for NHCs) A->D P1 Oxidized Metal Species B->P1 P2 Free Ligand + Metal C->P2 P3 Imidazolium Salt + Reduced Metal D->P3

Caption: Common decomposition routes for metal complexes.

References

  • N-Heterocyclic Carbene Complexes: Decomposition Pathways. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved January 23, 2026, from [Link]

  • Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. (2017, August 29). SpringerLink. Retrieved January 23, 2026, from [Link]

  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2023, November 13). PubMed Central. Retrieved January 23, 2026, from [Link]

  • General techniques for handling air-sensitive compounds. (1997). In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press. Retrieved January 23, 2026, from [Link]

  • 2-[2,6-Bis(4,4′-difluorobenzhydryl)-4-methylphenylimino]-3-aryliminobutylnickel complex precatalysts tuning polyethylene elastomers with different molecular weights. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. (2016, November 8). N-Heterocyclic Carbenes in Catalysis. Retrieved January 23, 2026, from [Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020, January 21). Chemical Communications. Retrieved January 23, 2026, from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 2-[2,6-Bis(4,4′-difluorobenzhydryl)-4-methylphenylimino]-3-aryliminobutylnickel complex precatalysts tuning polyethylene elastomers with different molecular weights. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • 1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. (n.d.). International Science Community Association. Retrieved January 23, 2026, from [Link]

  • The manipulation of air-sensitive compounds. (n.d.). Neilson Lab. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. (2024, October 14). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Review on Generation and Reactivity of the N-Heterocyclic Carbene-Bound Alkynyl Acyl Azolium Intermediates. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthetic Methods for Primary Anilines. (2023, December 15). Aniline and Its Derivatives. Retrieved January 23, 2026, from [Link]

  • CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2,6-Dibenzhydryl-4-methoxyaniline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 2,6-Diethyl-p-toluidine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Metal Allyl Complexes with Bulky Ligands: Stabilization of Homoleptic Thorium Compounds, [(SiMe3)nC3H5-n]4Th (n = 1, 2). (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Organometallic Ligands. (2021, August 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Organometallic Complexes of Early Transition Metals Supported by Bulky Acetylacetonate Ligands. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The stabilisation of organometallic complexes using m-terphenyl ligands. (2010, May 20). Dalton Transactions. Retrieved January 23, 2026, from [Link]

  • Organotungsten chemistry. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

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Navigating the Labyrinth: A Technical Support Guide for Reactions with 2,6-Dibenzhydryl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dibenzhydryl-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique steric properties of this bulky aniline in their synthetic endeavors. The significant steric hindrance provided by the two dibenzhydryl groups at the ortho positions makes this reagent invaluable for stabilizing low-coordinate metal centers, directing regioselectivity, and creating sterically demanding ligand architectures. However, these same properties can introduce unique challenges during reaction work-up and product purification.

This document provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. It is structured to address the specific issues you may encounter, moving from general handling and reactivity considerations to detailed protocols for various reaction types.

Part 1: Foundational Knowledge & General Handling FAQs

This section addresses the fundamental properties of this compound and common queries regarding its handling and reactivity.

Question: What are the key physical properties of this compound that influence its handling and reaction work-ups?

Answer: Understanding the physical properties of this compound is the first step to a successful experiment. Its bulky, non-polar nature dictates its solubility and purification characteristics.

PropertyValueImplication for Work-up
Molecular Weight 439.6 g/mol [1]High molecular weight can lead to lower mobility in chromatography and may require stronger solvent systems for elution.
Appearance White to off-white solid[2]The solid nature allows for purification by recrystallization.
Melting Point 182-183 °C[2]A high melting point suggests a stable crystalline lattice, which is favorable for purification by recrystallization.
Solubility Insoluble in water[3]; Soluble in common organic solvents like toluene, dichloromethane, and ethanol.The insolubility in water is key for aqueous work-ups. The choice of organic solvent for extraction should be based on the polarity of the product.
pKa (Predicted) 4.73 ± 0.18[2]As a weak base, it can be protonated and extracted into an acidic aqueous phase, a crucial step for removing unreacted starting material.

Question: How does the steric hindrance of this compound affect its reactivity?

Answer: The two bulky dibenzhydryl groups significantly shield the amino group. This steric hindrance is the primary reason for its use in specialized applications, but it also reduces the nucleophilicity of the amine. Consequently, reactions at the nitrogen center, such as N-alkylation or acylation, may require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) compared to less hindered anilines. This can lead to the formation of different byproducts, which must be considered during the work-up and purification strategy. The steric bulk can also influence the regioselectivity of reactions on the aromatic ring.

Question: What are the essential safety precautions when working with this compound?

Part 2: Troubleshooting Guide for Reaction Work-up

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

Issue 1: Difficulty in Removing Unreacted this compound

Question: My reaction has gone to partial completion, and I am struggling to separate my product from the unreacted starting material by column chromatography. What is a more effective method?

Answer: Due to the non-polar nature of both the starting material and many of its derivatives, chromatographic separation can be challenging. A more robust method is an acidic wash during the liquid-liquid extraction phase of the work-up.

Causality: The basic nitrogen atom of the aniline can be protonated by an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, effectively removing the unreacted starting material from the organic phase containing your likely less basic product.

Recommended Protocol: Acidic Wash

  • Dissolution: After quenching the reaction, dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The number of washes depends on the amount of unreacted aniline, but 2-3 washes are typically sufficient.

  • Phase Separation: Allow the layers to separate. The protonated aniline will be in the aqueous layer.

  • Neutralization and Back-Extraction (Optional): If you need to recover the unreacted aniline, you can combine the acidic aqueous layers, basify with a base like NaOH to a pH > 10, and then extract the aniline back into an organic solvent.

  • Final Washes: Wash the organic layer containing your product with water and then brine to remove any residual acid and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Acid_Wash_Workflow A Crude Reaction Mixture in Organic Solvent B Wash with 1M HCl (aq) A->B C Separatory Funnel B->C D Organic Layer (Product) C->D Separate Layers E Aqueous Layer (Aniline Salt) C->E Separate Layers F Wash with Water/Brine D->F G Dry & Concentrate F->G H Purified Product G->H

Caption: Workflow for removing unreacted aniline via acidic wash.

Issue 2: Formation of Emulsions During Liquid-Liquid Extraction

Question: When I perform an aqueous work-up, I often get a persistent emulsion at the interface of the organic and aqueous layers. How can I prevent or break this emulsion?

Answer: Emulsions are common when working with high molecular weight, non-polar compounds like derivatives of this compound. They are often caused by vigorous shaking, which increases the surface area between the two immiscible phases.

Preventative Measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This allows for sufficient contact between the phases for extraction to occur without the high energy input that leads to emulsion formation.

Methods to Break Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of NaCl (brine) can help to break up emulsions. The increased ionic strength of the aqueous phase makes it more polar, which can force the separation of the two phases.

  • Filtration through Celite® or Glass Wool: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or a plug of glass wool can remove these solids and help the layers to separate.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can sometimes be enough for the emulsion to break on its own.

Issue 3: Product Precipitation During Work-up

Question: My product crashes out of solution during the aqueous wash. How should I handle this?

Answer: This is often a good sign, indicating that your product is likely pure and has low solubility in the solvent system.

Recommended Procedure:

  • Isolate the Precipitate: If a significant amount of solid has formed, it can be collected by vacuum filtration.

  • Wash the Solid: Wash the collected solid with the solvent from the aqueous layer (e.g., water) to remove any water-soluble impurities, followed by a wash with a non-polar solvent like hexanes to remove non-polar impurities.

  • Analyze the Solid: Check the purity of the solid by TLC or LCMS. If it is sufficiently pure, it can be dried and characterized.

  • Work-up the Filtrate: The two layers of the filtrate can then be separated, and the organic layer can be worked up as usual to recover any remaining product in solution.

Part 3: Detailed Work-up Protocols for Specific Reactions

This section provides step-by-step methodologies for the work-up of common reaction types involving this compound.

Protocol 1: Work-up for Schiff Base Formation

Reaction Context: Condensation of this compound with an aldehyde or ketone, often under reflux in a solvent like ethanol or toluene.

Step-by-Step Methodology:

  • Cooling and Concentration: After the reaction is complete (as determined by TLC or LCMS), allow the reaction mixture to cool to room temperature. If the product is known to be crystalline, you can cool it further in an ice bath to maximize precipitation.

  • Solvent Removal: Reduce the volume of the solvent under reduced pressure. This will increase the concentration of the product and promote crystallization.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent (the same solvent used for the reaction, e.g., cold ethanol) to remove any soluble impurities.

  • Drying: Dry the purified solid under high vacuum to remove any residual solvent.

Example from Literature: In the synthesis of a tris-Schiff base, a suspension of this compound and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde in ethanol was refluxed for three days. The reaction was then concentrated, and the resulting orange precipitate was filtered and washed with cold ethanol to yield the pure product.

Schiff_Base_Workup A Completed Reaction (in Ethanol/Toluene) B Cool to Room Temp & Concentrate A->B C Filter Precipitate B->C D Wash with Cold Solvent C->D E Dry Under Vacuum D->E F Pure Schiff Base E->F

Caption: Work-up for Schiff base formation.

Protocol 2: Work-up for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Context: Reactions such as Suzuki, Buchwald-Hartwig, or Heck couplings where this compound or its derivatives are used as ligands or substrates. These reactions typically involve a palladium catalyst, a base, and an organic solvent like toluene or dioxane.

Step-by-Step Methodology:

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a solid (e.g., the base or byproducts) has precipitated, filter the mixture through a pad of Celite® and wash the pad with the reaction solvent.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water to remove water-soluble salts. If unreacted aniline is a concern, an acidic wash with 1M HCl can be performed at this stage (see Troubleshooting Issue 1).

  • Organic Phase Separation and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography. Given the non-polar nature of many of these compounds, a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is a good starting point.

Example from Literature: For the synthesis of a palladium complex, this compound was reacted in toluene. After the reaction, the mixture was cooled, and PdCl₂ was added. After further stirring, the mixture was filtered, and the residue was washed with toluene. The resulting solid was then purified by column chromatography using dichloromethane as the eluent.[2][4]

Pd_Coupling_Workup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reaction Mixture (Toluene, Base, Pd Catalyst) B Cool & Filter through Celite® A->B C Aqueous Wash (Water/1M HCl) B->C D Dry & Concentrate C->D E Column Chromatography D->E F Pure Product E->F

Caption: General work-up for Pd-catalyzed cross-coupling.

Part 4: References

  • Beilstein Journals. (2017). Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,6-dialkylanilines. Retrieved from

  • Indian Academy of Sciences. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (2017). Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • YouTube. (2020). Acetylation of aniline. Retrieved from [Link]

  • YouTube. (2021). acetylation aniline. Retrieved from [Link]

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Validation & Comparative

Comparative Analysis of Sterically Hindered Anilide Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organometallic chemistry and catalysis, the design of ligands that can stabilize reactive metal centers and dictate the steric and electronic environment of a catalyst is of paramount importance. Among the vast arsenal of ligand architectures, bulky anilines, and their corresponding anilide complexes, have emerged as a cornerstone for achieving remarkable control over catalytic processes. This guide provides a comparative analysis of complexes derived from the sterically demanding 2,6-dibenzhydryl-4-methylaniline, placing them in context with other widely utilized bulky anilide systems. We will delve into the synthesis, characterization, and performance of these complexes, offering experimental insights and data to inform ligand selection and catalyst design.

The Archetype: this compound and its Unique Steric Profile

This compound is a super-bulky, monodentate N-donor ligand designed to create a highly crowded coordination sphere around a metal center. The two benzhydryl (diphenylmethyl) groups at the ortho positions of the aniline ring provide a significantly larger steric footprint compared to more conventional bulky substituents like isopropyl or tert-butyl groups. This exceptional steric hindrance can lead to several desirable properties in the resulting metal complexes, including the stabilization of low-coordinate species, the promotion of reductive elimination, and the suppression of bimolecular decomposition pathways.

The synthesis of this compound typically involves the Friedel-Crafts alkylation of 4-methylaniline with diphenylmethyl chloride or a related precursor. The choice of Lewis acid catalyst and reaction conditions is crucial to achieving high yields of the desired 2,6-disubstituted product while minimizing the formation of mono- and para-substituted isomers.

Comparative Analysis: Performance Against Alternative Bulky Anilides

To appreciate the unique characteristics of this compound complexes, it is instructive to compare them with complexes derived from other common bulky anilides, such as those based on 2,6-diisopropylaniline and 2,6-di-tert-butylaniline.

Ligand/Complex Feature2,6-Diisopropylaniline2,6-Di-tert-butylanilineThis compound
Steric Bulk (Tolman Cone Angle) ~150°~165°> 180° (Estimated)
Synthetic Accessibility HighModerateModerate to Low
Complex Stability GoodVery GoodExcellent
Catalytic Activity Widely used, high activity in various reactionsHigh activity, particularly in sterically demanding transformationsPotentially high activity in specific applications requiring extreme steric hindrance
Solubility Generally good in organic solventsGood in organic solventsExcellent in aromatic and chlorinated solvents

Experimental Protocols: Synthesis and Characterization

Synthesis of a Representative Palladium(II) Precatalyst

The following protocol describes the synthesis of a palladium(II) complex featuring a bulky anilide ligand, which can serve as a precatalyst for cross-coupling reactions.

Step 1: Deprotonation of the Aniline In a nitrogen-filled glovebox, a solution of this compound (1.0 equiv) in anhydrous toluene is treated with a solution of n-butyllithium (1.05 equiv) at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours to ensure complete deprotonation, yielding the corresponding lithium anilide.

Step 2: Transmetalation with a Palladium(II) Source To the freshly prepared lithium anilide solution is added a solution of a suitable palladium(II) precursor, such as [(cinnamyl)PdCl]2 (0.5 equiv), at 0 °C. The reaction is stirred for 12 hours at room temperature.

Step 3: Workup and Isolation The reaction mixture is filtered through a pad of Celite to remove lithium chloride. The solvent is removed in vacuo, and the resulting solid is washed with cold pentane to remove any unreacted starting materials. The product is then recrystallized from a toluene/pentane mixture to afford the desired palladium(II) anilide complex as a crystalline solid.

Workflow for Palladium(II) Precatalyst Synthesis

G cluster_synthesis Synthesis Workflow start Start: this compound deprotonation Deprotonation with n-BuLi in Toluene start->deprotonation Step 1 transmetalation Transmetalation with [(cinnamyl)PdCl]2 deprotonation->transmetalation Step 2 workup Aqueous Workup & Extraction transmetalation->workup Step 3 purification Column Chromatography or Recrystallization workup->purification Step 4 product Final Product: Pd(II)-Anilide Complex purification->product G Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

A Comparative Spectroscopic Guide to 2,6-Dibenzhydryl-4-methylaniline: Understanding Steric Influence on Spectral Signatures

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of complex organic molecules, particularly within pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 2,6-Dibenzhydryl-4-methylaniline stands out as a sterically hindered aromatic amine, a structural motif that imparts unique chemical properties often exploited in ligand design and catalysis. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the prediction of its reactivity.

This guide provides a detailed comparative analysis of the key spectroscopic features of this compound. In the absence of readily available, comprehensive experimental spectra in the public domain, this guide will leverage established principles of spectroscopic interpretation to predict the salient features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. These predictions will be contextualized through direct comparison with the experimental data of less sterically encumbered anilines, namely 2,6-diethylaniline and the parent aniline molecule. This comparative approach will illuminate the profound impact of the bulky benzhydryl substituents on the molecule's spectroscopic fingerprint.

The Significance of Steric Hindrance

The two large benzhydryl groups at the ortho positions to the amine functionality in this compound create a sterically crowded environment. This has significant implications for its chemical behavior and, consequently, its spectroscopic output. The restricted rotation around the C-N bond and the altered electronic environment of the aromatic ring are key factors that will be shown to influence its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic and steric environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be complex, particularly in the aromatic region.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH₃~2.2Singlet3HMethyl group on the aniline ring.
-NH₂~3.5-4.5Broad Singlet2HChemical shift can be variable and concentration-dependent. Broadening due to quadrupole moment of nitrogen and potential for hydrogen bonding.
Benzhydryl -CH~5.5-6.0Singlet2HMethine proton of the benzhydryl group. Expected to be a singlet due to the absence of adjacent protons.
Aromatic -H (aniline ring)~6.8-7.0Singlet2HThe two protons on the central aniline ring are chemically equivalent.
Aromatic -H (phenyl rings)~7.0-7.5Multiplet20HProtons of the four phenyl rings of the benzhydryl groups.

Comparative ¹H NMR Data:

Compound Aromatic -H (δ, ppm) -NH₂ (δ, ppm) Alkyl -H (δ, ppm)
Aniline 6.7-7.2~3.4-
2,6-Diethylaniline 6.6-7.0~3.61.2 (t, 6H), 2.5 (q, 4H)

Analysis and Causality:

The most striking predicted feature in the ¹H NMR spectrum of this compound is the downfield shift of the benzhydryl methine proton. This is due to the deshielding effect of the adjacent aromatic rings. The steric hindrance imposed by the bulky benzhydryl groups is expected to restrict the rotation of the C-N bond, which could lead to diastereotopic protons on the phenyl rings if the molecule adopts a chiral conformation in solution, potentially leading to more complex splitting patterns in the aromatic region at low temperatures. In contrast, the spectra of aniline and 2,6-diethylaniline are significantly simpler, with characteristic splitting patterns for the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (δ, ppm) Notes
-CH₃~20
Benzhydryl -CH~50-55
Aromatic C-N~140-145Quaternary carbon, likely to be a weak signal.
Aromatic C-CH₃~128-132
Aromatic C-H (aniline ring)~125-130
Aromatic C-C(benzhydryl)~135-140Quaternary carbon, likely to be a weak signal.
Aromatic C (phenyl rings)~125-145A complex set of signals.

Comparative ¹³C NMR Data:

Compound Aromatic C-N (δ, ppm) Other Aromatic C (δ, ppm) Alkyl C (δ, ppm)
Aniline 146.7115.1, 118.5, 129.3-
2,6-Diethylaniline 141.6126.0, 127.6, 118.313.1, 24.3

Analysis and Causality:

The steric compression from the benzhydryl groups in this compound is expected to cause a slight upfield shift for the C2 and C6 carbons of the aniline ring compared to less hindered anilines due to the gamma-gauche effect. The quaternary carbons, particularly C1 (attached to the amino group) and C2/C6 (attached to the benzhydryl groups), are predicted to have weak signals, a common feature for non-protonated carbons in ¹³C NMR.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data for this compound:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch3300-3500MediumTwo bands are expected for the asymmetric and symmetric stretching of the primary amine.
C-H Stretch (aromatic)3000-3100Medium-Weak
C-H Stretch (aliphatic)2850-3000Medium-Weak
C=C Stretch (aromatic)1500-1600Medium-StrongMultiple bands are expected.
C-N Stretch1250-1350Medium

Comparative IR Data:

Compound N-H Stretch (cm⁻¹) C-N Stretch (cm⁻¹)
Aniline ~3350, 3430~1277
2,6-Diethylaniline ~3370, 3450~1260

Analysis and Causality:

The N-H stretching frequencies in this compound are not expected to be dramatically different from those of other anilines. However, the steric hindrance may slightly weaken any intermolecular hydrogen bonding, which could result in sharper N-H stretching bands compared to unhindered primary anilines in a condensed phase. The overall IR spectrum will be complex due to the large number of C-H and C=C bonds from the numerous aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the π → π* transitions are of particular interest.

Predicted UV-Vis Data for this compound (in a non-polar solvent):

Transition Predicted λmax (nm) Notes
π → π*~240-250 and ~280-290The presence of the amino group (an auxochrome) causes a bathochromic (red) shift compared to benzene.

Comparative UV-Vis Data:

Compound λmax (nm)
Aniline ~230, 280
2,6-Diethylaniline ~235, 285

Analysis and Causality:

The bulky benzhydryl groups in this compound are likely to cause some distortion of the aniline ring from planarity. This steric inhibition of resonance can disrupt the conjugation between the nitrogen lone pair and the aromatic π-system. As a result, a slight hypsochromic (blue) shift in the main absorption bands might be observed compared to a planar aniline derivative. However, the presence of the numerous phenyl rings from the benzhydryl groups will contribute significantly to the overall absorption, leading to a high molar absorptivity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Predicted Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): m/z = 439.23

  • Key Fragmentation Pathways:

    • Loss of a phenyl group (-C₆H₅) from a benzhydryl moiety to give a fragment at m/z = 362.

    • Cleavage of the C-C bond between the aniline ring and the benzhydryl group to form a stable diphenylmethyl cation (benzhydryl cation) at m/z = 167. This is expected to be a very prominent peak.

    • Loss of the methyl group to give a fragment at m/z = 424.

Analysis and Causality:

The most characteristic feature in the mass spectrum of this compound is predicted to be the formation of the highly stable benzhydryl cation (m/z = 167). This fragmentation pathway is a direct consequence of the molecular structure. The molecular ion peak at m/z 439 should be clearly visible, confirming the molecular weight of the compound.

Experimental Protocols

For the acquisition of high-quality spectroscopic data for this compound and its comparators, the following standard protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended, especially for observing quaternary carbons.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common choice for relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less volatile or more fragile molecules.

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Visualizing the Concepts

Spectroscopic_Analysis_Workflow cluster_Sample Analyte cluster_Techniques Spectroscopic Techniques cluster_Data Data Output cluster_Analysis Interpretation & Comparison Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR UVVis UV-Vis Sample->UVVis MS Mass Spec Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Frequencies (cm⁻¹) Intensities IR->IR_Data UVVis_Data λmax (nm) Molar Absorptivity (ε) UVVis->UVVis_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Interpretation Structural Elucidation Functional Group ID Electronic Properties Molecular Weight NMR_Data->Interpretation IR_Data->Interpretation UVVis_Data->Interpretation MS_Data->Interpretation Comparison Comparison with Aniline & 2,6-Diethylaniline Interpretation->Comparison

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound highlighting key groups.

Conclusion

The spectroscopic analysis of this compound provides a clear illustration of how steric hindrance influences molecular properties. The bulky benzhydryl groups dictate the molecule's conformation, which in turn affects the chemical environment of its constituent atoms, leading to predictable changes in its NMR, IR, and UV-Vis spectra. The high stability of the benzhydryl cation makes it a prominent feature in the mass spectrum. By comparing its predicted spectral data with the experimental data of simpler anilines, we gain a deeper appreciation for the structure-property relationships that govern the behavior of complex organic molecules. This guide serves as a foundational resource for researchers working with this and structurally related compounds, enabling more accurate and efficient characterization and development.

References

  • PubChem Compound Summary for CID 97182226, this compound. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 11369, 2,6-Diethylaniline. National Center for Biotechnology Information. [Link]

  • Aniline. NIST Chemistry WebBook. [Link]

  • Nagendran, S., et al. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1419-1428. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,6-Dibenzhydryl-4-methylaniline and Its Comparison with Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for sterically hindered molecules like 2,6-Dibenzhydryl-4-methylaniline, where even minor impurities can significantly alter reactivity, catalytic activity, and biological properties. This guide provides an in-depth, experience-driven workflow for validating the purity of synthesized this compound. Beyond a simple recitation of techniques, we will delve into the scientific rationale behind our methodological choices, establishing a self-validating system for purity assessment. Furthermore, we will objectively compare this bulky aniline with relevant alternatives, supported by structural analysis and available data to inform your selection process.

The Synthetic Landscape: Plausible Routes and Anticipated Impurities

A robust purity validation strategy begins with a clear understanding of the synthetic pathway and the potential impurities it may generate. A common and logical approach to the synthesis of this compound is the Friedel-Crafts alkylation of 4-methylaniline with a benzhydryl source, such as benzhydryl chloride or diphenylmethanol, in the presence of a Lewis acid catalyst.

From this synthetic route, a number of potential impurities can be anticipated:

  • Unreacted Starting Materials: Residual 4-methylaniline and the benzhydryl source.

  • Mono-alkylation Product: 2-Benzhydryl-4-methylaniline, the intermediate in the reaction.

  • Over-alkylation Products: Although sterically less favorable, trace amounts of N-alkylated or further ring-alkylated species might be present.

  • By-products from the Benzhydryl Source: Self-condensation or elimination products of the benzhydrylating agent.

  • Isomeric Products: While the ortho positions are activated, minor amounts of meta-alkylation could occur under certain conditions.

A thorough purity validation workflow must be designed to detect and quantify these specific, anticipated impurities.

A Multi-tiered Approach to Purity Validation: From Preliminary Checks to Definitive Analysis

We advocate for a tiered approach to purity validation, where each stage provides increasing confidence in the material's quality. This workflow is designed to be both efficient and comprehensive.

Purity_Validation_Workflow cluster_0 Tier 1: Preliminary Assessment cluster_1 Tier 2: Chromatographic Separation & Quantification cluster_2 Tier 3: Spectroscopic & Structural Elucidation cluster_3 Tier 4: Definitive Purity Confirmation TLC Thin Layer Chromatography (TLC) MP Melting Point Analysis TLC->MP Initial Purity Indication HPLC High-Performance Liquid Chromatography (HPLC) MP->HPLC Proceed if promising NMR NMR Spectroscopy (¹H, ¹³C, COSY) HPLC->NMR Quantified Purity GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS For volatile impurities NMR->MS Structural Confirmation EA Elemental Analysis (CHN) NMR->EA Structural & Compositional Cross-Validation MS->EA Molecular Weight Verification IR Infrared (IR) Spectroscopy

Caption: A multi-tiered workflow for the comprehensive purity validation of synthesized organic compounds.

Tier 1: Preliminary Assessment

1. Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring and Purification

  • Expertise & Experience: TLC is an indispensable tool for a rapid, qualitative assessment of the purity of the synthesized this compound. It is crucial for monitoring the progress of the synthesis and for guiding the purification process, typically column chromatography. A single, well-defined spot is a promising, albeit not definitive, indicator of high purity. The choice of eluent is critical; a system such as hexane/ethyl acetate in varying ratios should be explored to achieve good separation between the product and potential impurities. The bulky, non-polar nature of the benzhydryl groups suggests that a relatively non-polar eluent system will be required.

  • Trustworthiness: To enhance the reliability of TLC, it is essential to run the crude reaction mixture, the purified product, and the starting materials alongside each other on the same plate. This allows for a direct comparison of Rf values and helps in identifying any residual starting materials or the formation of by-products. Visualization under UV light (254 nm) is typically sufficient for these aromatic compounds.

2. Melting Point Analysis: A Classic Indicator of Purity

  • Expertise & Experience: A sharp melting point range (typically < 2 °C) is a strong indicator of a pure crystalline solid. Impurities will generally lead to a depression and broadening of the melting point range. The reported melting point for this compound is 182-183 °C[1]. A significant deviation from this value should prompt further investigation and purification.

  • Trustworthiness: The melting point apparatus should be calibrated with known standards. The sample must be thoroughly dried to remove any residual solvent, which can also depress the melting point.

Tier 2: Chromatographic Separation & Quantification

1. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

  • Expertise & Experience: HPLC is the primary technique for the quantitative assessment of purity. For this compound, a reverse-phase C18 column is a suitable starting point. The mobile phase will likely consist of a mixture of acetonitrile and water or methanol and water, with a gradient elution being optimal to resolve both polar and non-polar impurities. A UV detector set at a wavelength where the aniline derivative has strong absorbance (e.g., around 254 nm) should be used.

  • Trustworthiness: The method must be validated for linearity, accuracy, and precision using a reference standard if available. If not, the percentage purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. It is crucial to demonstrate that all potential impurities are well-resolved from the main product peak.

Experimental Protocol: HPLC Analysis

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC): An Alternative for Volatile Impurities

  • Expertise & Experience: GC can be a useful complementary technique, particularly for detecting more volatile impurities such as residual starting materials like 4-methylaniline. Due to the high boiling point of this compound, a high-temperature column and injection port will be necessary. A flame ionization detector (FID) is generally suitable.

  • Trustworthiness: As with HPLC, the GC method should be validated. The high molecular weight and potential for thermal degradation of the target compound should be considered, and the injection port and oven temperatures should be optimized to avoid this.

Tier 3: Spectroscopic & Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

  • Expertise & Experience: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound and for identifying impurities. The ¹H NMR spectrum should show the correct number of protons with the expected chemical shifts and coupling patterns. The integration of the peaks should correspond to the number of protons in each environment. The presence of unexpected signals can indicate the presence of impurities. For instance, the presence of signals corresponding to unreacted 4-methylaniline would be readily apparent.

  • Trustworthiness: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex spectra. 2D NMR techniques such as COSY can be employed to confirm the connectivity of protons. The sample should be dissolved in a deuterated solvent of high purity.

2. Mass Spectrometry (MS): Confirming the Molecular Weight

  • Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering strong evidence for its identity. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The observed molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of this compound (C₃₃H₂₉N, MW: 439.6 g/mol )[2].

  • Trustworthiness: The mass spectrometer should be calibrated with a known standard. The fragmentation pattern can also provide structural information that can be used to confirm the identity of the compound.

3. Infrared (IR) Spectroscopy: Identifying Functional Groups

  • Expertise & Experience: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups. The spectrum of this compound should show characteristic N-H stretching bands for the amine group (around 3400-3500 cm⁻¹), C-H stretching bands for the aromatic and methyl groups, and C=C stretching bands for the aromatic rings.

  • Trustworthiness: The absence of unexpected peaks, such as a strong C=O stretch, can help to rule out certain types of impurities.

Tier 4: Definitive Purity Confirmation

1. Elemental Analysis (CHN): The Ultimate Test of Composition

  • Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the calculated values for the molecular formula C₃₃H₂₉N.

  • Trustworthiness: This technique is highly sensitive to impurities, including residual solvents and inorganic salts. A successful CHN analysis provides strong evidence of high purity.

Comparison with Alternative Sterically Hindered Anilines

The choice of a bulky aniline is often dictated by the specific application, which may require fine-tuning of steric and electronic properties. Here, we compare this compound with two common alternatives.

FeatureThis compound2,6-Diisopropylaniline2,6-Di-tert-butylaniline
Steric Bulk Very HighHighVery High
Flexibility of Bulky Groups High (rotatable phenyl rings)Moderate (rotatable isopropyl groups)Low (rigid tert-butyl groups)
Electronic Effect of Bulky Groups Electron-donating (inductive)Electron-donating (inductive)Electron-donating (inductive)
Synthetic Accessibility More complex synthesisReadily availableReadily available
Potential Applications Ligands for catalysis, building blocks for bulky polymers and materials.Precursor for NHC ligands, polymerization catalysts.Highly hindered bases, ligands for stabilizing low-coordinate metal centers.

Performance Insights:

  • This compound offers a unique combination of very large steric bulk with conformational flexibility due to the rotation of the phenyl groups on the benzhydryl substituents. This can be advantageous in catalysis where the ligand may need to adapt to different coordination geometries. The synthesis is more challenging than for simpler dialkylanilines, which is a key consideration.

  • 2,6-Diisopropylaniline is a widely used and commercially available bulky aniline. Its steric profile is well-understood, and it serves as a common precursor for N-heterocyclic carbene (NHC) ligands and other catalyst systems. It provides a good balance of steric hindrance and accessibility.

  • 2,6-Di-tert-butylaniline provides even greater steric hindrance than the diisopropyl analogue due to the larger size and conformational rigidity of the tert-butyl groups. This makes it suitable for applications requiring extreme steric protection, such as the stabilization of highly reactive, low-coordinate metal centers.

The choice between these alternatives will depend on the specific steric and electronic requirements of the target application, as well as considerations of cost and synthetic accessibility. For applications requiring a very large and somewhat flexible steric pocket, this compound is an excellent, albeit more synthetically demanding, candidate.

Conclusion

The validation of the purity of synthesized this compound is a critical process that requires a multi-faceted analytical approach. By systematically employing the tiered workflow outlined in this guide, from preliminary checks to definitive quantitative analysis, researchers can ensure the quality and reliability of their material. This, in turn, provides a solid foundation for the successful application of this unique, sterically demanding building block in catalysis, materials science, and drug discovery. The comparative analysis with other bulky anilines further empowers researchers to make informed decisions based on the specific requirements of their work.

References

  • Brihi, O., et al. (2022). 2,6-Dibromo-4-methylaniline. IUCrData, 7(6). Available at: [Link]

  • Google Patents. (1980). Process for producing 2,6-dialkylanilines. US4219503A.
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  • National Institute of Standards and Technology. (n.d.). 2,6-Dibromo-4-methylaniline. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. US4401833A.
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  • Macsen Labs. (n.d.). High-purity Inorganic & Organic Chemicals | Manufacturer & Supplier. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2,6-Bis(4,4′-difluorobenzhydryl)-4-methylphenylimino]-3-aryliminobutylnickel complex precatalysts tuning polyethylene elastomers with different molecular weights. National Library of Medicine. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 2,6-Dibenzhydryl-4-methylaniline for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Anilines

In the landscape of modern chemistry, sterically hindered anilines are of paramount importance, serving as crucial building blocks for a diverse array of applications, most notably as ligands in coordination chemistry and catalysis. The compound 2,6-Dibenzhydryl-4-methylaniline, with its bulky benzhydryl groups flanking the amino functionality, represents a quintessential example of this class of molecules. The profound steric shielding imparted by the diphenylmethyl substituents significantly influences the electronic and coordination properties of the nitrogen atom. This unique architecture is pivotal in the design of catalysts with enhanced stability and selectivity, and in the synthesis of novel main-group element compounds with unusual coordination geometries.

Despite its utility, the synthesis of this compound is not widely documented in standard chemical literature, presenting a challenge for researchers requiring this versatile intermediate. This guide aims to bridge this gap by presenting a comparative analysis of two plausible and robust synthetic strategies. Drawing upon established principles of organic synthesis and analogous transformations, we will provide a detailed examination of a direct Friedel-Crafts benzhydrylation approach and a multi-step pathway involving the construction of the substituted aniline from a hydrocarbon precursor. This in-depth guide is intended to equip researchers, scientists, and professionals in drug development with the necessary insights to select and implement the most suitable synthetic route for their specific research needs.

Route A: Direct Friedel-Crafts Benzhydrylation of p-Toluidine

The most direct and atom-economical approach to this compound is the direct alkylation of p-toluidine with a suitable benzhydrylating agent, such as benzhydryl chloride or diphenylmethanol, via a Friedel-Crafts reaction. This electrophilic aromatic substitution aims to introduce the two bulky benzhydryl groups ortho to the amino group.

Causality Behind Experimental Choices

A primary challenge in the Friedel-Crafts alkylation of anilines is the propensity of the Lewis acid catalyst (e.g., AlCl₃) to form a complex with the basic amino group. This complexation deactivates the aromatic ring towards further electrophilic attack. To circumvent this, the reaction can be performed under conditions that favor the alkylation of the free aniline, or by employing a less basic, protected form of the aniline. For the purpose of this guide, we will focus on the direct alkylation of the unprotected aniline, as it represents a more streamlined, albeit potentially lower-yielding, process. The choice of a strong Lewis acid like aluminum chloride is crucial for generating the benzhydryl carbocation electrophile from the precursor.

Workflow for Route A: Direct Friedel-Crafts Benzhydrylation

start Start: p-Toluidine & Diphenylmethanol lewis_acid Add Lewis Acid (AlCl₃) in inert solvent (e.g., CS₂) start->lewis_acid Reactants reaction Heat reaction mixture (e.g., reflux) lewis_acid->reaction Initiate Reaction quench Quench with ice/water reaction->quench Stop Reaction extraction Extract with organic solvent (e.g., Dichloromethane) quench->extraction wash Wash organic layer (aq. NaHCO₃, brine) extraction->wash dry Dry over Na₂SO₄ wash->dry purify Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) dry->purify product Product: this compound purify->product Isolate

Caption: Workflow for the direct synthesis of this compound.

Detailed Experimental Protocol (Route A)
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-toluidine (10.7 g, 0.1 mol) and carbon disulfide (100 mL).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: In a separate flask, dissolve diphenylmethanol (40.5 g, 0.22 mol) in carbon disulfide (50 mL). Add this solution dropwise to the reaction mixture over 1 hour at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g). Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford pure this compound.

Route B: Multi-step Synthesis via Benzhydrylated Toluene

An alternative strategy to circumvent the challenges associated with the direct alkylation of anilines is a three-step sequence starting from toluene. This pathway involves:

  • Friedel-Crafts benzhydrylation of toluene to form 2,6-dibenzhydryltoluene.

  • Nitration of the resulting hydrocarbon at the para-position.

  • Reduction of the nitro group to the desired aniline.

Causality Behind Experimental Choices

This route strategically avoids the deactivating effect of the amino group in the Friedel-Crafts step. Toluene is an activated aromatic ring that readily undergoes electrophilic substitution. The subsequent nitration is directed to the para position due to the ortho-para directing nature of the alkyl and benzhydryl groups, with the para position being sterically more accessible. The final reduction of the nitro group is a well-established and high-yielding transformation.[1][2]

Reaction Pathway for Route B: Multi-step Synthesis

toluene Toluene & Diphenylmethanol step1 Step 1: Friedel-Crafts Alkylation (AlCl₃, CS₂) toluene->step1 intermediate1 2,6-Dibenzhydryltoluene step1->intermediate1 step2 Step 2: Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 2,6-Dibenzhydryl-4-nitrotoluene step2->intermediate2 step3 Step 3: Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate2->step3 product Product: this compound step3->product

Caption: Multi-step synthesis of this compound from toluene.

Detailed Experimental Protocol (Route B)

Step 1: Synthesis of 2,6-Dibenzhydryltoluene

  • Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve toluene (9.2 g, 0.1 mol) in carbon disulfide (150 mL).

  • Catalyst Addition: Cool to 0 °C and add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise.

  • Substrate Addition: Add a solution of diphenylmethanol (40.5 g, 0.22 mol) in carbon disulfide (50 mL) dropwise.

  • Reaction and Work-up: Follow the procedure as described in Route A (steps 4-8) to obtain crude 2,6-dibenzhydryltoluene.

  • Purification: Purify by recrystallization from ethanol or by column chromatography (silica gel, hexane).

Step 2: Synthesis of 2,6-Dibenzhydryl-4-nitrotoluene

  • Reaction Setup: In a 250 mL flask, dissolve 2,6-dibenzhydryltoluene (from Step 1) in glacial acetic acid (100 mL).

  • Nitration: Cool the solution to 0 °C. Slowly add a mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture onto ice water (300 mL). The solid precipitate is collected by filtration.

  • Purification: Wash the solid with water until the filtrate is neutral, then with cold ethanol. Recrystallize from ethanol to obtain pure 2,6-dibenzhydryl-4-nitrotoluene.

Step 3: Synthesis of this compound

  • Reaction Setup: In a 500 mL flask, suspend 2,6-dibenzhydryl-4-nitrotoluene (from Step 2) in ethanol (200 mL).

  • Reduction: Add iron powder (3 equivalents) and concentrated hydrochloric acid (5 mL).

  • Reaction: Heat the mixture to reflux for 6 hours.

  • Work-up: Cool the reaction mixture and filter through celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with aqueous sodium hydroxide solution and extract with dichloromethane (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography as in Route A to obtain the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Direct Friedel-Crafts BenzhydrylationRoute B: Multi-step Synthesis
Number of Steps 13
Starting Materials p-Toluidine, DiphenylmethanolToluene, Diphenylmethanol, HNO₃, H₂SO₄, Fe/HCl
Atom Economy HigherLower
Potential Yield Moderate (potential for side products and deactivation)Higher overall yield (each step is generally high-yielding)
Scalability Moderate (large excess of Lewis acid can be problematic)Good
Purification Challenging (separation from mono- and poly-alkylated products)More straightforward (purification at each step)
Cost-Effectiveness Potentially higher (fewer steps and reagents)Potentially lower (more reagents and solvents)
Environmental Impact Moderate (use of chlorinated solvents and AlCl₃)Higher (multiple steps, use of strong acids and solvents)

Conclusion and Recommendations

Both proposed synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher, including the desired scale of the synthesis, purity requirements, and available resources.

Route A is the more direct and atom-economical approach. It is well-suited for smaller-scale syntheses where a rapid production of the target molecule is desired. However, researchers must be prepared for potentially moderate yields and a more challenging purification process due to the formation of isomeric byproducts and the possibility of N-alkylation.

Route B , while longer, offers a more controlled and potentially higher-yielding synthesis. Each step in this sequence is a well-established and reliable transformation, which can lead to a purer final product. This route is recommended for larger-scale preparations where a high degree of purity is critical and the additional synthetic steps are justifiable.

Ultimately, this guide provides a framework for the rational synthesis of this compound. It is recommended that researchers conduct small-scale pilot experiments to optimize the reaction conditions for their specific laboratory setup and requirements.

References

  • Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Singh, A. P., et al. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1429–1439. [Link]

  • Wienhöfer, G., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875–12879. [Link]

  • Vrije Universiteit Brussel. (n.d.). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dibenzhydryl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dibenzhydryl-4-methylaniline (CAS No: 56138-96-6). It is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and protect the environment.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is a substituted aniline, and like many aromatic amines, it presents several health and environmental risks. Its specific hazards necessitate its classification as a hazardous material, mandating a formal disposal pathway.[1][2]

The primary hazards are summarized in the table below, compiled from available Safety Data Sheets (SDS).[1][3]

PropertyValue/ClassificationSource
Chemical Name This compound[1]
CAS Number 56138-96-6[1][3]
Molecular Formula C₃₃H₂₉N[1][3]
Physical Form Solid[3]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1][3]
STOT - Single Exposure Category 3 (May cause respiratory irritation)[1]
Environmental Hazards Likely toxic to aquatic life with long-lasting effects (based on analogues)[2][4]

STOT: Specific Target Organ Toxicity

The causality behind these classifications is rooted in the chemical structure of aromatic amines. These compounds can be readily absorbed through the skin and mucous membranes, leading to systemic toxicity. Their irritant nature is due to their ability to denature proteins upon contact with tissues.

Part 2: Pre-Disposal Procedures: Safe Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation. This proactive approach prevents cross-contamination, ensures regulatory compliance, and minimizes risks to personnel.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling this compound for any purpose, including disposal:

  • Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1]

  • Skin and Body Protection: A lab coat or a chemical-resistant apron is required. For larger quantities or in case of potential spills, a complete protective suit may be necessary.[1]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.[1]

All handling should occur within a certified chemical fume hood to ensure adequate ventilation and containment.[1]

Waste Segregation: The Critical First Step

Proper segregation is paramount for safe and cost-effective disposal. Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, and mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Designate a Specific Waste Stream: this compound waste must be treated as hazardous chemical waste .

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid this compound, as well as contaminated items like weigh boats, gloves, and paper towels, should be collected in a designated, leak-proof container clearly labeled for solid hazardous waste.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly strong oxidizing agents, to prevent unforeseen reactions.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste from its point of generation to its final destruction ("cradle-to-grave").[5] The following protocol provides a self-validating system for its proper disposal.

Workflow for Waste Handling and Disposal

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Accumulation cluster_3 Step 4: Disposal Request cluster_4 Step 5: Final Disposition gen Waste Generation (Solid or Liquid) collect Place in Designated, Compatible Container gen->collect label_waste Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date of First Addition collect->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store seal Keep Container Tightly Sealed store->seal request Request Pickup via Institutional EHS Office seal->request dispose Transfer to Licensed Hazardous Waste Contractor request->dispose

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dibenzhydryl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our work with novel chemical entities demands the highest standards of safety and precision. The handling of specialized aromatic amines, such as 2,6-Dibenzhydryl-4-methylaniline, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Identification and Risk Assessment: An Expert's Perspective

While specific toxicological data for this compound is not extensively published, its structure as a substituted aromatic amine warrants a cautious approach. Aromatic amines as a class are known for potential health hazards, including toxicity and potential carcinogenicity.[1] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Inferred Hazards Based on Structural Analogs:

  • Acute Toxicity: Structurally related aromatic amines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Direct contact with similar compounds can cause serious eye irritation. Prolonged or repeated skin contact may lead to irritation or dermatitis.

  • Organ Toxicity: Some aromatic amines may cause damage to organs such as the liver, spleen, and bone marrow through prolonged or repeated exposure.

  • Carcinogenicity: Certain aromatic amines are considered to be potentially carcinogenic.[1]

Given these potential risks, all handling of this compound should be conducted with the assumption that it is a hazardous substance.

The Hierarchy of Controls: Beyond PPE

Before we delve into personal protective equipment, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes more effective measures to mitigate risks.

  • Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood. All weighing, handling, and solution preparation of this compound must be performed within a fume hood to minimize inhalation exposure.[2]

  • Administrative Controls: This includes developing Standard Operating Procedures (SOPs) for handling this specific compound, providing comprehensive training to all personnel, and ensuring proper labeling and storage. Access to areas where this compound is handled should be restricted.

Personal Protective Equipment (PPE) Selection: A Data-Driven Approach

The selection of appropriate PPE is dictated by the specific task and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.

TaskMinimum PPE Requirement
Weighing and Transferring Solid 100% Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Lab Coat, Closed-toe Shoes
Preparing Solutions 100% Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes
Conducting Reactions 100% Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes
Handling Waste and Decontamination 100% Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Lab Coat, Closed-toe Shoes

Note: For tasks with a higher risk of aerosol generation, respiratory protection should be considered.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory for all handling activities to protect against splashes and fine particulates. Standard safety glasses are not sufficient.

  • Face Shield: A face shield should be worn over chemical splash goggles when there is a significant risk of splashes, such as when preparing solutions or transferring large quantities.[4]

Hand Protection
  • Gloves: Due to the potential for skin absorption, appropriate glove selection is critical.

    • Material: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the absence of specific permeation data, it is advisable to consult the glove manufacturer's chemical resistance guides.

    • Double-Gloving: Wearing two pairs of gloves provides an additional layer of protection. The outer glove can be removed if it becomes contaminated, leaving the inner glove to protect the user during the doffing process.

Body Protection
  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against incidental contact and small splashes.

  • Closed-toe Shoes: These are a standard requirement in any laboratory setting to protect the feet from spills and falling objects.

Respiratory Protection

In most scenarios involving small quantities handled within a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating aerosols or dusts that cannot be contained by engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6]

Step-by-Step Protocol: Safe Handling for Solution Preparation

This protocol outlines the essential steps for safely weighing and dissolving this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: double nitrile gloves, chemical splash goggles, and a lab coat.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, and the chosen solvent.

  • Weighing:

    • Place a tared weigh paper or boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.

    • Avoid generating dust. If any solid is spilled, decontaminate the area immediately.

  • Dissolving:

    • Carefully add the weighed solid to a beaker containing the appropriate solvent.

    • Use a magnetic stir bar or gentle swirling to facilitate dissolution.

    • Keep the beaker covered with a watch glass to the extent possible to minimize vapor release.

  • Post-Procedure:

    • Securely cap the stock container and the prepared solution.

    • Decontaminate the spatula and any other reusable equipment.

    • Dispose of the weigh paper and any contaminated disposable items in the designated solid hazardous waste container.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • With the inner gloves still on, clean the work area.

    • Remove the inner gloves and wash hands thoroughly with soap and water.

Emergency Procedures: A Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.

    • For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

Decontamination and Waste Disposal

All materials that come into contact with this compound must be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, and absorbent materials. Place these in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour any waste down the drain.[8]

  • Decontamination: Clean all work surfaces and equipment with an appropriate solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound risk_assessment Perform Risk Assessment: - Quantity - Physical form (solid/solution) - Task duration start->risk_assessment engineering_controls Work within a certified chemical fume hood? risk_assessment->engineering_controls stop STOP! Do not proceed without proper engineering controls. engineering_controls->stop No   base_ppe Base PPE: - Lab Coat - Safety Goggles - Closed-toe Shoes engineering_controls->base_ppe  Yes hand_protection Hand Protection: - Double Nitrile Gloves base_ppe->hand_protection task_assessment Task Assessment: Potential for splash or aerosol? hand_protection->task_assessment face_shield Add Face Shield task_assessment->face_shield Splash Risk respirator Consider Respirator (NIOSH-approved) task_assessment->respirator Aerosol Risk final_ppe Final PPE Assembled task_assessment->final_ppe Low Risk face_shield->final_ppe respirator->final_ppe proceed Proceed with Task final_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

  • Aarti Industries. (2025, June 4). GPS Safety Summary - 2,6-diethyl-4-methylaniline.
  • Sigma-Aldrich. (2024, March 8).
  • Fisher Scientific. (2021, December 24).
  • Thermo Fisher Scientific. (2024, April 29).
  • ChemicalBook. (2025, July 19).
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Ammonia Safety & Training Institute. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Glaser, R. (n.d.). 2,6-Dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-chloro-aniline nickel dihalides. New Home Pages of Dr. Rainer Glaser.
  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • PubChem. (n.d.). 2,6-Dibenzhydryl-4-methoxyaniline. Retrieved from [Link]

  • OEHHA. (2011, July). 2,4,6-Trimethylaniline and Its Salts.
  • Chemsrc. (2025, August 25). 2, 6-Dibenzhydryl-4-methylaniline.
  • Ambeed.com. (n.d.). 56138-96-6 | this compound.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dibenzhydryl-4-methylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.